molecular formula C18H23NO2 B609770 ORM-10921 (free base) CAS No. 610782-82-6

ORM-10921 (free base)

Número de catálogo: B609770
Número CAS: 610782-82-6
Peso molecular: 285.4 g/mol
Clave InChI: OCUKPFWNSAAHRP-QZTJIDSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ORM-12741 has been used in trials studying the basic science and treatment of Alzheimer's Disease.

Propiedades

Número CAS

610782-82-6

Fórmula molecular

C18H23NO2

Peso molecular

285.4 g/mol

Nombre IUPAC

(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine

InChI

InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1

Clave InChI

OCUKPFWNSAAHRP-QZTJIDSGSA-N

SMILES

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC

SMILES isomérico

C[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4O3)COC

SMILES canónico

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ORM-10921;  ORM 10921;  ORM10921

Origen del producto

United States

Foundational & Exploratory

ORM-10921: The Selective α2C-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Experimental Guide [1]

Executive Summary

ORM-10921 is a highly potent and selective antagonist of the alpha-2C adrenergic receptor (α2C-AR) .[2][3] Unlike non-selective α2-blockers (e.g., idazoxan) that indiscriminately affect α2A, α2B, and α2C subtypes—often leading to cardiovascular side effects like hypertension and sedation—ORM-10921 targets the specific receptor subtype implicated in the modulation of cognitive processes and mood regulation in the prefrontal cortex (PFC).

Research validates ORM-10921 as a critical tool compound and potential therapeutic candidate for neuropsychiatric disorders characterized by cognitive deficits and negative symptoms, including Schizophrenia , Alzheimer’s Disease , and Major Depressive Disorder . Its primary mechanism involves the disinhibition of dopaminergic and noradrenergic efflux in the PFC, improving sensorimotor gating and declarative memory without inducing motor hyperactivity.

Molecular Mechanism & Pharmacology

Receptor Selectivity Profile

The therapeutic precision of ORM-10921 lies in its selectivity ratio. The α2A-AR subtype is the primary regulator of sympathetic outflow and sedation; blocking it causes significant side effects. ORM-10921 avoids this by preferentially binding to α2C-ARs, which are predominantly located in the striatum and hippocampus and function as inhibitory autoreceptors or heteroreceptors on nerve terminals.

ParameterValue / Characteristic
Chemical Name (1S,12bS)-1-(methoxymethyl)-1-methyl-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizine
CAS Number 610782-82-6
Binding Affinity (

)
0.078 – 1.2 nM (α2C-AR)
Selectivity Ratio 10–100 fold selectivity for α2C over α2A
Primary Effect Antagonism of presynaptic α2C-autoreceptors
Downstream Consequence Increased extracellular Dopamine (DA) & Norepinephrine (NE) in PFC
Mechanism of Action Pathway

The following diagram illustrates how ORM-10921 disinhibits neurotransmitter release. Under normal conditions, activation of the presynaptic α2C receptor inhibits the release of DA and NE. ORM-10921 blocks this negative feedback loop.

ORM_Mechanism ORM ORM-10921 a2C Presynaptic α2C-Adrenoceptor (Inhibitory Autoreceptor) ORM->a2C Antagonizes (Blocks) G_protein Gi/o Protein Signaling ORM->G_protein Prevents Inhibition a2C->G_protein Normally Activates Ca_Channels Voltage-Gated Ca2+ Channels G_protein->Ca_Channels Normally Inhibits Vesicles Synaptic Vesicles (DA / NE) Ca_Channels->Vesicles Ca2+ Influx Release Neurotransmitter Release (PFC & Hippocampus) Vesicles->Release Exocytosis Cognition Enhanced Cognitive Function (Working Memory / PPI) Release->Cognition Modulation

Figure 1: Mechanism of Action. ORM-10921 blocks the inhibitory α2C receptor, preventing Gi/o-mediated suppression of Calcium influx, thereby facilitating neurotransmitter exocytosis.

Therapeutic Applications & Preclinical Data[3][4][5][7]

Schizophrenia (Negative Symptoms & Cognition)

Current antipsychotics (D2 antagonists) treat positive symptoms (hallucinations) but often fail to address negative symptoms (social withdrawal) and cognitive decline.

  • Evidence: In phencyclidine (PCP) or MK-801 induced models of schizophrenia, ORM-10921 reverses deficits in Prepulse Inhibition (PPI) and social behavior.

  • Synergy: When co-administered with haloperidol (a typical antipsychotic), ORM-10921 potentiates the therapeutic effect without increasing catalepsy (motor rigidity), suggesting it can lower the required dose of D2 blockers.

Depression and Anxiety
  • Evidence: In the Flinders Sensitive Line (FSL) rat model of depression, ORM-10921 demonstrated potent antidepressant-like effects in the Forced Swim Test (FST) , significantly reducing immobility time.[1]

  • Differentiation: Unlike idazoxan, ORM-10921 improves mood metrics without non-specific sedation.[1]

Cognitive Dysfunction (Alzheimer's)
  • Evidence: ORM-10921 reverses drug-induced spatial memory deficits in the Morris Water Maze and improves object discrimination in Novel Object Recognition (NOR) tasks.

Experimental Protocols

In Vivo Microdialysis (Dopamine Quantification)

To verify ORM-10921's effect on neurochemistry, researchers use microdialysis to sample extracellular fluid from the Prefrontal Cortex (PFC).[3]

Objective: Measure free dopamine levels in the PFC following systemic administration.

Protocol:

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats (isoflurane). Implant a guide cannula targeting the medial PFC (Coordinates relative to bregma: AP +3.2 mm, ML +0.6 mm, DV -3.8 mm).

  • Recovery: Allow 5–7 days for post-operative recovery.

  • Probe Insertion: Insert a concentric dialysis probe (2 mm membrane length) 12 hours prior to the experiment.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant rate of 1.0 µL/min.

  • Baseline Sampling: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline dopamine levels.

  • Drug Administration: Administer ORM-10921 (0.03, 0.1, or 0.3 mg/kg s.c.) or Vehicle.

  • Analysis: Analyze samples using HPLC with electrochemical detection (HPLC-ECD).

  • Validation: A >150% increase in extracellular dopamine relative to baseline confirms α2C antagonism efficacy.

Novel Object Recognition (NOR) Assay

This behavioral assay validates the pro-cognitive (nootropic) effects of ORM-10921.

Protocol:

  • Habituation: Place subject in the open-field arena (no objects) for 10 minutes/day for 2 days.

  • Training (T1): Introduce two identical objects (A + A). Allow 10 minutes of exploration.

  • Inter-trial Interval (ITI): Return subject to home cage. Administer ORM-10921 (s.c.) during this retention interval (e.g., 1 hour or 24 hours depending on memory phase studied).

  • Testing (T2): Return subject to arena containing one familiar object (A) and one novel object (B).

  • Scoring: Calculate the Discrimination Index (DI) :

    
    
    
  • Interpretation: A positive DI indicates intact declarative memory. ORM-10921 treated groups should show significantly higher DI compared to impairment models (e.g., MK-801 treated).

Synthesis & Chemical Properties

The synthesis of ORM-10921 relies on ensuring the correct stereochemistry at the 1 and 12b positions.

  • Core Structure: Benzofuro[2,3-a]quinolizine skeleton.[4]

  • Key Synthetic Step: Asymmetric

    
    -alkylation of an 
    
    
    
    -unsaturated imide followed by a Bischler-Napieralski cyclization and asymmetric reduction.[5]
  • Stereochemistry: The (1S, 12bS) enantiomer is the active pharmacological agent.

  • Solubility: The free base is lipophilic; for biological assays, it is often converted to a hydrochloride (HCl) salt or dissolved in a vehicle of saline with minimal DMSO if necessary.

References

  • Sallinen, J., et al. (2013).[2] "Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models." British Journal of Pharmacology.

  • Uys, M., et al. (2016). "The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat."[1] Behavioural Pharmacology.

  • Erasmus, M., et al. (2016).[6] "The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol."[6] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Zhang, Y., et al. (2019). "Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C-adrenoceptor antagonists." Chemical Biology & Drug Design.

Sources

Technical Guide: ORM-10921 and the Selective Blockade of Alpha-2C Adrenoceptors

[1][2][3][4]

Executive Summary

ORM-10921 represents a pivotal advancement in adrenergic pharmacology, functioning as a potent and highly selective antagonist of the


-adrenoceptor





123

This guide details the molecular profile, signal transduction mechanisms, and validated experimental protocols for utilizing ORM-10921 in neuropsychiatric and vascular research.

Part 1: Molecular Profile & Selectivity

The primary utility of ORM-10921 lies in its ability to isolate

Binding Affinity and Selectivity Data

The following data synthesizes competitive binding assays across human receptor subtypes. Note the critical "Selectivity Window" between


Receptor Subtype

/

(nM)
Functional RoleConsequence of Blockade (ORM-10921)

-AR
0.08 – 1.2 Modulation of neurotransmitter release (stress/cold); Cold-induced vasoconstrictionPrimary Target: Pro-cognitive, antidepressant, anti-vasospastic.

-AR
> 10.0Sedation, hypotension, analgesia, inhibition of NE release (dominant)Minimal/No Effect: Avoids sedation and hypotension.

-AR
> 100.0Vascular tone, developmental rolesNegligible interaction at therapeutic doses.

Key Insight: The

Part 2: Mechanism of Action (Signaling Pathways)

ORM-10921 operates via two distinct physiological contexts: the Central Nervous System (CNS) and Peripheral Vascular Smooth Muscle.

CNS Mechanism (Schizophrenia/Depression)

In the Prefrontal Cortex (PFC),

Peripheral Mechanism (Raynaud's Phenomenon)

In cutaneous arteries, cooling triggers the Rho/ROCK pathway, causing translocation of

Visualization: Dual-Context Signaling

ORM_Mechanismcluster_CNSCNS: Prefrontal Cortex Neuroncluster_VascularPeripheral: Vascular Smooth Muscle (Raynaud's)StressPhysiological StressAlpha2C_CNSα2C-AR (Presynaptic)Stress->Alpha2C_CNSActivatesGi_CNSGi/o ProteinAlpha2C_CNS->Gi_CNSCouplesCa_ChannelVoltage-Gated Ca2+Gi_CNS->Ca_ChannelInhibitsVesicleSynaptic Vesicle (DA/NE)Ca_Channel->VesicleReduced FusionResult_CNSIncreased DA/NE Release(Pro-Cognitive)Vesicle->Result_CNSDisinhibitionColdCold ExposureMito_ROSMitochondrial ROSCold->Mito_ROSRho_ROCKRho/ROCK PathwayMito_ROS->Rho_ROCKAlpha2C_Golgiα2C-AR (Intracellular)Rho_ROCK->Alpha2C_GolgiTranslocationAlpha2C_Surfaceα2C-AR (Surface)Alpha2C_Golgi->Alpha2C_SurfaceVasoconstrictionVasoconstrictionAlpha2C_Surface->VasoconstrictionHyper-reactivityResult_VascRestored Blood Flow(Anti-Ischemic)Vasoconstriction->Result_VascPreventionORMORM-10921(Antagonist)ORM->Alpha2C_CNSBLOCKSORM->Alpha2C_SurfaceBLOCKS

Figure 1: Dual mechanism of ORM-10921. Left: Disinhibition of neurotransmitter release in the CNS. Right: Blockade of cold-induced receptor translocation and vasoconstriction in Raynaud's Phenomenon.

Part 3: Experimental Protocols

To validate ORM-10921 activity, simple binding assays are insufficient due to the high homology between


[35S]GTP

S Binding Assay
Protocol: [35S]GTP S Functional Antagonist Assay

This assay measures the ability of ORM-10921 to inhibit agonist-induced G-protein activation.

Reagents:

  • Membranes: CHO cells stably expressing human

    
    -AR (avoid native tissue due to mixed subtypes).
    
  • Agonist: UK-14,304 (Brimonidine) or Norepinephrine (Full agonist to stimulate the system).

  • Radioligand: [35S]GTP

    
    S (Non-hydrolyzable GTP analog).[4]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 1

    
    M GDP, pH 7.4.
    

Workflow:

  • Preparation: Dilute membranes in Assay Buffer. Pre-incubate with GDP (1

    
    M) for 15 min at 25°C. Why? GDP reduces basal G-protein noise, increasing the signal-to-noise ratio.
    
  • Antagonist Incubation: Add ORM-10921 (concentration range:

    
     to 
    
    
    M) to the wells.
  • Agonist Challenge: Add UK-14,304 at its

    
     concentration. Critical: Using 
    
    
    ensures the system is stimulated enough to see inhibition, but not saturated.
  • Labeling: Add [35S]GTP

    
    S (approx. 0.1 - 0.3 nM final).
    
  • Incubation: Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Self-Validating Controls:

  • Basal Binding: Buffer + Membranes + [35S]GTP

    
    S (No agonist).
    
  • Non-Specific Binding (NSB): Add 10

    
    M unlabelled GTP
    
    
    S.
  • Positive Control: Use Atipamezole (non-selective antagonist) to define 100% inhibition.

Visualization: Assay Workflow

GTP_AssayStep1Membrane Prep(+ GDP)Step2Add ORM-10921(Titration)Step1->Step2Step3Add Agonist(EC80 Challenge)Step2->Step3Step4Add [35S]GTPγSStep3->Step4Step5Filtration & CountStep4->Step5

Figure 2: Sequential workflow for [35S]GTP

Part 4: Therapeutic Implications[4][6]

Neuropsychiatry (Schizophrenia & Depression)

Standard antipsychotics (D2 blockers) often fail to treat cognitive and negative symptoms.

  • Mechanism: ORM-10921 increases dopamine specifically in the Prefrontal Cortex (PFC) without affecting the Striatum.

  • Result: Improvement in object recognition memory (NOR tests) and social behavior in phencyclidine (PCP) models, without extrapyramidal side effects.

Raynaud's Phenomenon

Current treatments (Calcium channel blockers) cause systemic hypotension.

  • Mechanism: ORM-10921 targets the "local fault" (translocated

    
     receptors) in the digits.
    
  • Result: Prevention of cold-induced vasoconstriction with no effect on systemic blood pressure.

References

  • Sallinen, J., et al. (2013).

    
    -adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[1][2][3] British Journal of Pharmacology. 
    
  • Uys, M., et al. (2016). The

    
    -adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.[5] Progress in Neuro-Psychopharmacology and Biological Psychiatry. 
    
  • Uys, M., et al. (2017). The

    
    -adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat.[1][6] Behavioural Pharmacology. 
    
  • Chotani, M. A., et al. (2004). Silent

    
    -adrenergic receptors enable cold-induced vasoconstriction in cutaneous arteries. American Journal of Physiology-Heart and Circulatory Physiology. 
    
  • Orion Corporation. (2013). Patent WO2013007576A1: Alpha-2C Antagonists for use in the treatment of Raynaud's Phenomenon.

The Rise and Recalibration of a CNS Candidate: An In-depth Technical History of ORM-10921

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Discovery, Preclinical Validation, and Strategic Development of a Selective α2C-Adrenoceptor Antagonist

Abstract

This technical guide provides a comprehensive chronicle of the discovery and development of ORM-10921, a selective α2C-adrenoceptor antagonist developed by Orion Corporation. We will dissect the scientific rationale underpinning the selection of the α2C-adrenoceptor as a therapeutic target for central nervous system (CNS) disorders, detail the preclinical experimental workflows that validated its therapeutic potential, and analyze its ultimate strategic trajectory within the pharmaceutical landscape. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of a real-world drug discovery program, from initial hypothesis to preclinical proof-of-concept and beyond.

Introduction: The Rationale for Targeting the α2C-Adrenoceptor in CNS Disorders

The modulation of monoaminergic neurotransmission has long been a cornerstone of pharmacotherapy for a spectrum of CNS disorders, including schizophrenia, depression, and cognitive impairments. The α2-adrenoceptors (α2-ARs), a family of G-protein coupled receptors, are key regulators of neurotransmitter release. Comprising three subtypes (α2A, α2B, and α2C), these receptors have distinct anatomical distributions and physiological roles.

While the α2A-AR subtype is widely expressed throughout the CNS, the α2C-AR subtype exhibits a more restricted expression pattern, with notable localization in the striatum, hippocampus, and prefrontal cortex—brain regions critically implicated in the pathophysiology of various psychiatric and neurodegenerative diseases. This selective expression profile presented a compelling therapeutic hypothesis: a selective antagonist of the α2C-adrenoceptor could offer a more targeted modulation of neurotransmitter systems, potentially enhancing therapeutic efficacy while mitigating the side effects associated with non-selective α2-AR antagonists.

Previous research using transgenic mouse models had already hinted at the therapeutic potential of α2C-AR antagonism in major depressive disorder and schizophrenia.[1] The development of selective antagonists was the logical next step to pharmacologically validate this target. ORM-10921 emerged from this strategic pursuit by scientists at Orion Pharma, led by a team including Jukka Sallinen.[2]

The Discovery of ORM-10921: A Molecule Engineered for Selectivity

The discovery of ORM-10921 was a result of a focused medicinal chemistry effort to identify a potent and selective α2C-adrenoceptor antagonist. The chemical architecture of ORM-10921, a rigid tetracyclic framework with two adjacent chiral centers, was meticulously designed to optimize its interaction with the target receptor.[3][4]

Synthesis and Stereochemistry

The synthesis of ORM-10921 was a multi-step process involving key reactions such as asymmetric α-alkylation of an α,β-unsaturated imide and a Bischler-Napieralski cyclization/asymmetric reduction.[3] The stereochemistry of the molecule was found to be crucial for its biological activity, and significant efforts were made to develop a highly enantioselective synthetic route.[3] Subsequent studies involving the synthesis and evaluation of all four stereoisomers and various analogs provided valuable insights into the structure-activity relationship (SAR) and the binding mode of ORM-10921 at the α2C-adrenoceptor.[4]

Preclinical Validation: Demonstrating Therapeutic Potential in Animal Models

A series of rigorous preclinical studies were conducted to characterize the pharmacological profile of ORM-10921 and to evaluate its therapeutic potential in animal models of CNS disorders.

In Vitro Pharmacological Profile

Standard in vitro receptor binding and functional assays were employed to determine the potency and selectivity of ORM-10921. These studies revealed that ORM-10921 is a potent antagonist of the α2C-adrenoceptor with a Kb value ranging from 0.078 to 1.2 nM, depending on the assay method.[1][2] Crucially, it displayed a 10 to 100-fold selectivity for the α2C-AR subtype over the α2A-AR subtype and other relevant receptors.[1][2]

ParameterValueSource
α2C-AR Antagonism (Kb)0.078 - 1.2 nM[1][2]
Selectivity (α2C vs. α2A)10-100 fold[1][2]
In Vivo Mechanism of Action: Modulation of Prefrontal Cortex Dopamine Levels

To elucidate the in vivo mechanism of action, microdialysis studies were performed in rats to measure the effect of ORM-10921 on extracellular neurotransmitter levels in the prefrontal cortex. These experiments demonstrated that administration of ORM-10921 led to a significant increase in extracellular dopamine levels in this brain region.[1][2] This finding provided a direct link between α2C-AR antagonism and the modulation of a key neurotransmitter system implicated in psychosis and depression.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

ORM-10921 Mechanism of Action
Behavioral Pharmacology: Evidence of Antidepressant and Antipsychotic-like Efficacy

The therapeutic potential of ORM-10921 was further investigated in established behavioral models of depression and schizophrenia.

In the forced swimming test (FST), a widely used model to screen for antidepressant activity, ORM-10921 demonstrated potent antidepressant-like effects.[1][2] Rats treated with ORM-10921 exhibited a significant reduction in immobility time, an effect comparable to that of established antidepressant drugs.[5]

Experimental Protocol: Forced Swimming Test (FST) in Rats

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute habituation session.

    • Day 2 (Test): 24 hours after the pre-test, the animals are administered ORM-10921 (or vehicle/reference drug) via subcutaneous injection. Following a 30-minute pre-treatment period, the rats are placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (defined as the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating that is deficient in schizophrenic patients. In rodent models, NMDA receptor antagonists like phencyclidine (PCP) or MK-801 are used to induce a deficit in PPI, mimicking a key endophenotype of schizophrenia. ORM-10921 was shown to effectively reverse the PCP-induced deficit in PPI, demonstrating its antipsychotic-like potential.[2][6]

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

    • Stimuli: The test session consists of a series of trials with different acoustic stimuli: a startling pulse alone (e.g., 120 dB), a non-startling prepulse (e.g., 75-85 dB) followed by the startling pulse, or the prepulse alone.

    • Drug Administration: ORM-10921 (or vehicle/reference drug) and the PPI-disrupting agent (e.g., PCP) are administered prior to the test session.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. A reversal of the PCP-induced deficit in PPI is indicative of an antipsychotic-like effect.

graph G { layout=neato; node [shape=box, style=filled];

}

ORM-10921 Development Workflow

Developmental Trajectory and Strategic Considerations

Orion also developed another selective α2C-adrenoceptor antagonist, ORM-12741, which progressed into clinical trials for the treatment of cognitive dysfunction and neuropsychiatric symptoms in Alzheimer's disease. It is a common and rational strategy in pharmaceutical development to prioritize the clinical advancement of one lead candidate from a particular class of compounds. The decision to move forward with ORM-12741 likely led to the discontinuation of the ORM-10921 program. This strategic choice could have been based on a variety of factors, including subtle differences in the pharmacokinetic or safety profiles of the two compounds that are not detailed in the published literature.

Conclusion

The story of ORM-10921 is a salient example of a rational drug discovery program. The initial hypothesis, grounded in the distinct neuroanatomical distribution of the α2C-adrenoceptor, led to the development of a selective and potent antagonist. Rigorous preclinical testing, including in vitro pharmacology, in vivo mechanism of action studies, and behavioral models, provided a strong validation of its therapeutic potential for CNS disorders.

While ORM-10921 did not proceed to clinical trials, its development was not a failure. The program successfully validated the α2C-adrenoceptor as a viable therapeutic target and paved the way for the clinical development of a related compound, ORM-12741. The in-depth technical history of ORM-10921 serves as a valuable case study for drug development professionals, illustrating the intricate interplay of medicinal chemistry, pharmacology, and strategic decision-making that governs the journey of a new chemical entity from the laboratory to potential clinical application.

References

  • Sallinen, J., Holappa, J., Koivisto, A., Kuokkanen, K., Chapman, H., Lehtimäki, J., Piepponen, P., Mijatovic, J., Tanila, H., Virtanen, R., Sirviö, J., & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. [Link]

  • ResearchGate. (n.d.). Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular modeling of ORM‐10921 and its analogs as α2C‐adrenoceptor antagonists. Retrieved February 3, 2026, from [Link]

  • Sallinen, J., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology.
  • Uys, M. M., et al. (2017).
  • Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.
  • Zhu, L., et al. (2023). Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C-adrenoceptor antagonists. Archiv der Pharmazie.
  • Patsnap. (n.d.). ORM-10921. Retrieved February 3, 2026, from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Retrieved February 3, 2026, from [Link]

  • Harvey, B. H., et al. (2017). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective. Frontiers in Pharmacology.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved February 3, 2026, from [Link]

  • Castagné, V., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Current Protocols in Mouse Biology.
  • Plosker, G. L. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. ACS Chemical Neuroscience.
  • Scheinin, M., et al. (2001). Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302. British Journal of Pharmacology.
  • Sallinen, J., et al. (1997).
  • Zhang, Z., et al. (2023). Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C-adrenoceptor antagonists. Archiv der Pharmazie.

Sources

Technical Guide: In Vitro and In Vivo Properties of ORM-10921

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ORM-10921 is a potent, highly selective antagonist of the


-adrenoceptor (

-AR)
.[1] Developed by Orion Pharma, this compound represents a significant tool in neuropsychiatric drug discovery, specifically for elucidating the role of the

subtype in modulating central monoaminergic neurotransmission.

Unlike non-selective


 antagonists (e.g., idazoxan) which induce widespread autonomic side effects via 

blockade, ORM-10921 selectively targets the

subtype predominantly found in the striatum and prefrontal cortex (PFC). This selectivity profile confers it with unique antipsychotic-like and antidepressant-like properties without the sedation or hypotension associated with

antagonism.

Therapeutic Relevance: Schizophrenia (cognitive and negative symptoms), Major Depressive Disorder, and Alzheimer’s disease-associated cognitive dysfunction.

Chemical Identity & Structural Logic

ORM-10921 is characterized by a rigid tetracyclic framework possessing two neighboring chiral centers. This structural rigidity is a deliberate medicinal chemistry strategy to restrict conformational flexibility, thereby enhancing selectivity for the


 binding pocket over the highly homologous 

and

subtypes.
  • Chemical Class: Tetracyclic indoline derivative.

  • Stereochemistry: The compound is synthesized via asymmetric

    
    -alkylation and Bischler-Napieralski cyclization to yield specific enantiomers, as the spatial arrangement is critical for fitting the 
    
    
    
    orthosteric site.

In Vitro Pharmacology[2][3]

Binding Affinity and Potency

ORM-10921 demonstrates sub-nanomolar affinity for the human


-AR. Its binding profile is characterized by rapid association and competitive antagonism.
ParameterValueAssay SystemReference

(

)
0.08 – 1.2 nM CHO cells expressing h

(Functional antagonism)
Sallinen et al., 2013

(

)
~1.0 nM Radioligand binding (

-rauwolscine or similar)
Sallinen et al., 2013
Selectivity Ratio 10–100 fold vs.

-AR and

-AR
Sallinen et al., 2013
Selectivity Profile

The critical differentiator of ORM-10921 is its "clean" profile against the


 subtype.
  • 
    -AR:  Weak affinity.[1][2] This receptor mediates sedation and blood pressure regulation. Low affinity here predicts a favorable safety profile.
    
  • Other Receptors: Negligible activity at dopamine (

    
    ), serotonin (
    
    
    
    ), and muscarinic receptors at relevant therapeutic concentrations.
Functional Characterization

In functional assays measuring intracellular calcium mobilization or GTP


S binding, ORM-10921 acts as a full antagonist . It dose-dependently inhibits the effects of 

agonists (e.g., brimonidine or UK-14,304) in

-expressing cell lines.

In Vivo Pharmacology[1][2][3][4]

Mechanism of Action (MOA)

The


-AR functions as an inhibitory autoreceptor and heteroreceptor, primarily located on interneurons and nerve terminals in the CNS. Under baseline conditions, these receptors are not tonically active; however, they are recruited during periods of high neuronal firing (stress).

Blockade by ORM-10921 results in:

  • Disinhibition of presynaptic terminals.

  • Enhanced release of Dopamine (DA) and Serotonin (5-HT) specifically in the Prefrontal Cortex (PFC) .

  • Modulation of GABAergic interneurons in the striatum.

MOA_Pathway cluster_neuron Presynaptic Terminal / Interneuron Stress Physiological Stress / High Firing Rate Agonist Endogenous NE / DA Stress->Agonist Increases A2C Alpha-2C Receptor (Gi/o coupled) Agonist->A2C Activates Inhibition Inhibition of Neurotransmitter Release A2C->Inhibition Causes Release Increased Extracellular DA / 5-HT Inhibition->Release Blockade leads to Disinhibition ORM ORM-10921 ORM->A2C Blocks (Antagonist) Region Prefrontal Cortex & Striatum Release->Region Effect1 Antipsychotic-like Activity (PPI Improvement) Region->Effect1 Effect2 Pro-cognitive Effects (NOR Improvement) Region->Effect2 Effect3 Antidepressant-like Activity (FST Immobility Reduction) Region->Effect3

Caption: Mechanism of Action: ORM-10921 blocks stress-recruited Alpha-2C receptors, disinhibiting monoamine release in key brain regions.

Pharmacokinetics (PK) & Dosing

While public specific PK parameters (e.g.,


, 

) are limited compared to clinical candidates, the dosing regimens used in literature provide a validated window of efficacy.
  • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).[3]

  • Effective Dose Range: 0.01 – 0.3 mg/kg.

  • Duration: Supports once-daily (QD) dosing in chronic models (e.g., 14-day studies in FSL rats).

  • Brain Penetration: High. The behavioral effects confirm rapid crossing of the Blood-Brain Barrier (BBB).

Key Behavioral Efficacy Data[5]
ModelDisorder RelevanceEffect of ORM-10921
Microdialysis NeurochemistryIncreases extracellular DA in PFC at baseline and under stress.[1]
Prepulse Inhibition (PPI) Schizophrenia (Sensorimotor gating)Reverses deficits induced by isolation rearing or NMDA antagonists (PCP/MK-801).
Forced Swim Test (FST) DepressionReduces immobility time (antidepressant-like), comparable to imipramine.[3]
Novel Object Recognition (NOR) Cognitive DeficitReverses memory deficits in "Flinders Sensitive Line" (genetic depression model) and NMDA-hypofunction models.

Experimental Protocols

Protocol A: In Vitro Functional Antagonism Assay

Objective: Determine the


 of ORM-10921 against an 

agonist.
  • Cell Line Preparation: Use CHO (Chinese Hamster Ovary) cells stably transfected with human

    
    -AR. Cultivate in Ham's F-12 medium with 10% FBS and G418 selection.
    
  • Dye Loading: Harvest cells and load with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Compound Addition:

    • Plate cells in 96-well black-wall plates.

    • Add ORM-10921 at varying concentrations (

      
       to 
      
      
      
      M). Incubate for 15 minutes.
  • Agonist Challenge: Inject a fixed

    
     concentration of a standard 
    
    
    
    agonist (e.g., UK-14,304).
  • Measurement: Monitor intracellular calcium fluorescence (

    
    ) using a FLIPR or FlexStation.
    
  • Analysis: Calculate

    
     from the inhibition curve.[4] Convert to 
    
    
    
    using the Cheng-Prusoff equation adapted for functional assays:
    
    
    .
Protocol B: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle

Objective: Assess antipsychotic-like activity by measuring sensorimotor gating.

  • Animals: Male Wistar rats (or specific disease model strains like isolation-reared rats).

  • Drug Administration:

    • Test Group: ORM-10921 (0.03, 0.1, or 0.3 mg/kg, s.c.) dissolved in saline.

    • Control: Vehicle (Saline).

    • Induction (Optional): If testing reversal of deficit, administer PCP (phencyclidine) or MK-801 15-30 mins post-ORM-10921.

  • Apparatus: Standard startle chambers with background noise (65 dB).

  • Session Design:

    • Acclimatization: 5 minutes background noise.

    • Pulse-Alone Trials: 120 dB burst (40ms). Measures baseline startle.

    • Prepulse+Pulse Trials: Weak prepulse (e.g., 70, 75, 80 dB) precedes the 120 dB pulse by 100ms.

    • No-Stimulus Trials: Background noise only.

  • Data Calculation:

    • Validation: ORM-10921 should significantly increase %PPI compared to vehicle in deficit models.

Experimental Workflow Visualization

Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Characterization Binding Radioligand Binding (Ki Determination) Func Ca2+ Flux Assay (Kb Determination) Binding->Func Selectivity Selectivity Screen (vs Alpha-2A/2B) Func->Selectivity MicroD Microdialysis (PFC Dopamine Release) Selectivity->MicroD If Selectivity >10x Behav1 Forced Swim Test (Antidepressant Efficacy) MicroD->Behav1 Behav2 PPI / NOR Tests (Antipsychotic/Cognitive) MicroD->Behav2 Outcome Valid Alpha-2C Tool Compound Behav1->Outcome Behav2->Outcome

Caption: Integrated Screening Cascade for ORM-10921 characterization.

References

  • Sallinen, J., et al. (2013).

    
    -adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[1] Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. 
    
  • Uys, M., et al. (2017). The

    
    -adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 26-36. 
    
  • Orion Corporation. (Assignee).[3] Use of Alpha-2C Antagonists for Treating Alzheimer's Disease.[1] (Related Patent Context for ORM series).

  • Uys, M., et al. (2016). The

    
    -adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 71, 108-116. 
    

Sources

ORM-10921: A Selective α2C-Adrenoceptor Antagonist for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ORM-10921 is a novel, highly selective α2C-adrenoceptor (AR) antagonist that has demonstrated significant promise in preclinical models of various central nervous system (CNS) disorders.[1][2] Its unique pharmacological profile suggests potential therapeutic applications in conditions such as schizophrenia, depression, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's disease.[1][3] This guide provides a comprehensive overview of the scientific rationale, mechanism of action, and key preclinical findings for ORM-10921, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.

The α2C-Adrenoceptor: A Strategic Target for CNS Drug Development

The α2-adrenoceptors are a family of G protein-coupled receptors that modulate the release of various neurotransmitters. While the α2A-AR subtype is widely distributed and plays a key role in regulating cardiovascular function and sedation, the α2C-AR subtype is more selectively expressed in brain regions crucial for cognition, mood, and executive function, such as the striatum, hippocampus, and prefrontal cortex.[4] This distinct localization makes the α2C-AR an attractive therapeutic target, as its selective antagonism can potentially enhance neurotransmission in these key brain areas with a reduced risk of the systemic side effects associated with non-selective α2-AR antagonists.[1][3]

Selective blockade of α2C-ARs has been shown to increase the release of key neurotransmitters like dopamine and noradrenaline in the prefrontal cortex, which is a critical node in the neural circuitry underlying cognitive and affective processes.[1][3] This neurochemical effect forms the basis of the therapeutic hypothesis for α2C-AR antagonists in treating the negative and cognitive symptoms of schizophrenia, as well as depressive disorders.

Pharmacological Profile of ORM-10921

ORM-10921 is characterized by its high affinity and selectivity for the α2C-adrenoceptor.

ParameterValueSource
Target α2C-Adrenoceptor[1][3]
Mechanism of Action Antagonist[1][3]
In Vitro Kb Values (α2C-AR) 0.078 - 1.2 nM[1][3]
Selectivity vs. α2A-AR 10-100 fold[1][3]

Kb: Dissociation constant for an antagonist.

This high selectivity minimizes off-target effects, particularly those mediated by the α2A-AR, such as sedation and hypotension, which are common limitations of less selective α2-AR antagonists.[1][3]

Signaling Pathway and Mechanism of Action

The therapeutic effects of ORM-10921 are primarily attributed to its ability to modulate dopaminergic and glutamatergic neurotransmission through the antagonism of α2C-adrenoceptors.

ORM-10921_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NA Noradrenaline alpha2C α2C-AR NA->alpha2C Activates DA Dopamine Vesicle_DA Dopamine Vesicle alpha2C->Vesicle_DA Inhibits Release ORM10921 ORM-10921 ORM10921->alpha2C Blocks DA_cleft ↑ Dopamine Vesicle_DA->DA_cleft Release D_receptors Dopamine Receptors DA_cleft->D_receptors Activates downstream Improved Neuronal Signaling (Cognition, Mood) D_receptors->downstream

Caption: Proposed mechanism of ORM-10921 action in the synapse.

By blocking the inhibitory presynaptic α2C-adrenoceptors, ORM-10921 disinhibits the release of dopamine in the prefrontal cortex.[1][3] This leads to an increase in extracellular dopamine levels, which is thought to underlie its pro-cognitive and antidepressant-like effects.[1][3]

Preclinical Evidence and Therapeutic Applications

Extensive preclinical studies have evaluated the efficacy of ORM-10921 in various animal models of neuropsychiatric disorders.

Schizophrenia

The therapeutic potential of ORM-10921 in schizophrenia has been investigated in models that recapitulate key aspects of the disease, such as sensorimotor gating deficits and cognitive impairments.

  • Antipsychotic-like Effects: In a neurodevelopmental model of schizophrenia using social isolation reared rats, ORM-10921 demonstrated antipsychotic-like effects by improving deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is disrupted in schizophrenia.[5]

  • Pro-cognitive Effects: The same study showed that ORM-10921 improved performance in the novel object recognition (NOR) test, indicating an enhancement of recognition memory.[5]

  • Synergistic Effects with Haloperidol: Interestingly, when co-administered with the typical antipsychotic haloperidol, ORM-10921 not only bolstered the therapeutic response but also reversed the reduction in striatal brain-derived neurotrophic factor (BDNF) levels observed in the animal model.[4][5] This suggests a potential for ORM-10921 as an adjunctive therapy to improve the efficacy of existing antipsychotics, particularly on the cognitive and negative symptoms of schizophrenia.[5]

Depression and Cognitive Dysfunction

ORM-10921 has also shown promise in models of depression and cognitive impairment.

  • Antidepressant-like Effects: In the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, ORM-10921 significantly reduced immobility time in the forced swim test, a standard behavioral assay for antidepressant activity.[6]

  • Attenuation of Cognitive Deficits: In the same FSL rat model, ORM-10921 also attenuated deficits in recognition memory.[6] Furthermore, in models where cognitive impairment was induced by NMDA receptor antagonists, ORM-10921 was found to alleviate deficits in social behavior and water maze navigation.[1][3]

These findings strongly suggest that the selective antagonism of α2C-adrenoceptors by ORM-10921 could be a viable therapeutic strategy for major depressive disorder and the cognitive symptoms associated with various neuropsychiatric conditions.[6]

Experimental Protocols

The following are representative experimental protocols used in the preclinical evaluation of ORM-10921.

Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To assess the antidepressant-like effects of ORM-10921.

Methodology:

  • Animals: Flinders Sensitive Line (FSL) rats are used as a genetic model of depression.[6]

  • Drug Administration: ORM-10921 (e.g., 0.03 and 0.3 mg/kg) or vehicle is administered subcutaneously once daily for 14 days.[6] A reference antidepressant, such as imipramine (15 mg/kg, intraperitoneally), is used as a positive control.[6]

  • Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • On day 14 of treatment, rats are individually placed in the water cylinder for a 15-minute pre-swim session.

    • 24 hours later, the animals are placed back in the cylinder for a 5-minute test session.

    • The duration of immobility (floating without struggling) during the 5-minute test is recorded.

  • Data Analysis: The immobility time of the ORM-10921-treated group is compared to that of the vehicle-treated group using appropriate statistical tests. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Startle for Sensorimotor Gating

Objective: To evaluate the effect of ORM-10921 on sensorimotor gating deficits, relevant to schizophrenia.

Methodology:

  • Animals: Socially isolated reared (SIR) rats are used as a neurodevelopmental model of schizophrenia.[5]

  • Drug Administration: ORM-10921 (e.g., 0.01 mg/kg), haloperidol (0.2 mg/kg), a combination of both, or vehicle is administered subcutaneously once daily for 14 days.[5]

  • Apparatus: A startle response system consisting of a sound-attenuating chamber and a sensor to detect whole-body startle.

  • Procedure:

    • The test session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only.

    • The startle amplitude is measured for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The PPI values of the different treatment groups are compared. An increase in PPI in the ORM-10921-treated group compared to the vehicle-treated SIR group indicates an improvement in sensorimotor gating.

Experimental_Workflow_PPI cluster_setup Experimental Setup cluster_testing PPI Testing cluster_analysis Data Analysis Animal_Model Social Isolation Reared Rats Drug_Admin 14-day Drug Administration (ORM-10921, Vehicle, etc.) Animal_Model->Drug_Admin Startle_Apparatus Startle Response System Drug_Admin->Startle_Apparatus Test_Session Presentation of Stimuli (Pulse, Prepulse-Pulse) Startle_Apparatus->Test_Session Record_Startle Record Startle Amplitude Test_Session->Record_Startle Calculate_PPI Calculate % PPI Record_Startle->Calculate_PPI Compare_Groups Statistical Comparison Calculate_PPI->Compare_Groups

Caption: Workflow for Prepulse Inhibition (PPI) experiment.

Future Directions and Conclusion

The preclinical data for ORM-10921 strongly support its potential as a novel therapeutic agent for a range of neuropsychiatric disorders. Its selective α2C-adrenoceptor antagonism offers a targeted approach to enhance cognitive function and mood with a potentially favorable side-effect profile. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from schizophrenia, depression, and other CNS conditions characterized by cognitive and affective deficits. The continued exploration of selective α2C-AR antagonists like ORM-10921 represents an exciting frontier in neuropsychiatric drug discovery.

References

  • Sallinen, J., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 231-239. [Link]

  • Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 85-92. [Link]

  • Uys, M. M., Shahid, M., & Harvey, B. H. (2017). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective. ACS Chemical Neuroscience, 8(8), 1645-1650. [Link]

  • Frontiers in Cellular Neuroscience. (2021). Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. Frontiers. [Link]

  • Uys, M. M., et al. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 69-75. [Link]

  • Sallinen, J., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. PubMed. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Alzheimer's Drug Discovery Foundation. [Link]

Sources

Methodological & Application

ORM-10921 (free base) experimental protocol for rats

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocol for ORM-10921 (Free Base) in Rat Models

Abstract & Therapeutic Rationale

ORM-10921 is a potent, highly selective


-adrenoceptor (

-AR) antagonist
developed to target central nervous system (CNS) disorders including schizophrenia, depression, and Alzheimer’s disease-associated cognitive deficits.[1] Unlike non-selective

antagonists (e.g., idazoxan), ORM-10921 displays a 10-100 fold selectivity for the

subtype over

, minimizing cardiovascular side effects (sedation, hypotension) mediated by

receptors.

This protocol details the handling, formulation, and administration of ORM-10921 (Free Base) for in vivo experimentation in rats. It focuses on achieving consistent bioavailability despite the lipophilic nature of the free base and outlines validated behavioral assays for efficacy assessment.

Compound Characterization

ParameterSpecification
Compound Name ORM-10921 (Free Base)
IUPAC Name (1S,12bS)-1-(methoxymethyl)-1-methyl-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizine
CAS Number 610782-82-6
Molecular Weight 285.38 g/mol
Target

-Adrenoceptor Antagonist (

= 1.4 nM)
Selectivity >10-fold vs.

-AR; >100-fold vs. other ARs
Physical State Solid (Light yellow powder)
Storage -20°C (Desiccated)

Formulation Protocol (Critical)

Challenge: The free base form of ORM-10921 is lipophilic and poorly soluble in neutral aqueous buffers. Direct addition to saline will result in suspension/precipitation, leading to erratic absorption. Solution: Use a DMSO co-solvent system or in situ salt conversion.

Method A: DMSO/Tween Co-solvent (Recommended for Acute Studies)

Best for ensuring complete solubilization without pH manipulation.

  • Stock Solution (500x): Dissolve ORM-10921 Free Base in 100% DMSO to a concentration of 5 mg/mL . Vortex until clear.

  • Vehicle Preparation: Prepare a solution of 0.9% Saline + 1% Tween 80 .

  • Final Formulation:

    • Slowly add the DMSO stock to the Vehicle while vortexing rapidly.

    • Final Composition: 0.2% DMSO / 1% Tween 80 / 98.8% Saline.

    • Note: The final concentration of ORM-10921 should be adjusted based on the dosing volume (typically 1 mL/kg or 5 mL/kg).

Method B: Acid Conversion (Recommended for Chronic/Sub-chronic Studies)

Reduces vehicle toxicity (DMSO) for long-term dosing (14+ days).

  • Weigh the required amount of ORM-10921 Free Base.

  • Add 0.1 M HCl dropwise (approx. 1.1 molar equivalents) and vortex. The powder should dissolve as it converts to the hydrochloride salt.

  • Dilute with sterile 0.9% saline to the target volume.

  • pH Adjustment: Carefully adjust pH to 5.5–6.5 using dilute NaOH. Caution: Approaching pH >7.0 may cause the free base to precipitate out.

In Vivo Experimental Protocol (Rat)

Animal Model Selection
  • Strains: Wistar or Sprague-Dawley Rats (Male, 200–300g).

  • Disease Models:

    • Schizophrenia:[1][2][3] Social Isolation Rearing (SIR) or Phencyclidine (PCP) induced deficits.

    • Depression:[4] Flinders Sensitive Line (FSL) rats.[4]

Dosing Regimen

ORM-10921 exhibits a potent pharmacological profile; low doses are effective.

ParameterProtocol Standard
Route Subcutaneous (s.c.) preferred; Intraperitoneal (i.p.) acceptable.
Dose Range 0.01 – 0.3 mg/kg (Optimal efficacy often seen at 0.03 mg/kg).
Volume 1 mL/kg (s.c.) or 2–5 mL/kg (i.p.).
Frequency Once Daily (QD).
Duration Acute (single dose) or Sub-chronic (14 days).
Washout 24–48 hours recommended between behavioral tests if reusing animals.
Experimental Workflow (Timeline)

The following timeline illustrates a standard sub-chronic efficacy study.

ExperimentalWorkflow cluster_tests Assay Sequence Acclimation Acclimation (7 Days) Induction Model Induction (e.g., Social Isolation) (4-6 Weeks) Acclimation->Induction Start Stressor Treatment Treatment Phase ORM-10921 (s.c.) (14 Days) Induction->Treatment Daily Dosing Testing Behavioral Testing (Days 12-14) Treatment->Testing During Dosing Analysis Tissue Collection & Analysis Testing->Analysis Sacrifice NOR Novel Object Recognition Testing->NOR PPI Prepulse Inhibition FST Forced Swim Test

Figure 1: Experimental timeline for evaluating ORM-10921 in a neurodevelopmental rat model.

Key Behavioral Assays

A. Novel Object Recognition (NOR) – Cognitive Deficit[3][6]
  • Rationale:

    
     blockade enhances prefrontal cortex (PFC) dopamine, improving working memory.
    
  • Protocol:

    • Habituation: 2 days in open field.

    • Training (T1): Expose rat to two identical objects (10 min).

    • Retention Interval: 1 hour (short-term) or 24 hours (long-term).

    • Testing (T2): Expose to one familiar and one novel object (5 min).

    • Scoring: Discrimination Index (DI) =

      
      .
      
    • Expected Result: ORM-10921 treated rats show significantly higher DI compared to vehicle in deficit models.

B. Prepulse Inhibition (PPI) – Sensorimotor Gating
  • Rationale: Measures antipsychotic-like activity.[1][5][2][3]

  • Protocol:

    • Startle: 120 dB pulse alone.

    • Prepulse: 70–80 dB prepulse (20–100ms before pulse).

    • Measure: % Inhibition of startle response.

    • Expected Result: ORM-10921 reverses PPI deficits induced by isolation or PCP.

Mechanism of Action (Signaling Pathway)

ORM-10921 functions by blocking the autoinhibitory


 receptors, primarily located on presynaptic terminals in the striatum and prefrontal cortex. This disinhibition facilitates neurotransmitter release.

MOA Agonist Endogenous Agonist (NE / DA) Receptor Presynaptic alpha2C-Adrenoceptor Agonist->Receptor Activates Gprotein Gi/o Protein Receptor->Gprotein Normal Action: Activation ORM ORM-10921 (Antagonist) ORM->Receptor BLOCKS Exocytosis Neurotransmitter Release (DA / NE) ORM->Exocytosis Disinhibition (Increases) AC Adenylyl Cyclase Gprotein->AC Inhibits CaChannel Voltage-Gated Ca2+ Channel Gprotein->CaChannel Inhibits Effect Pro-cognitive & Antidepressant Effects Exocytosis->Effect

Figure 2: Pharmacological mechanism. ORM-10921 prevents the Gi/o-mediated inhibition of calcium influx and cAMP production, thereby restoring neurotransmitter release in hypoglutamatergic/hypodopaminergic states.

References

  • Sallinen, J., et al. (2013).

    
    -adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[5] Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. Link
    
  • Uys, M., et al. (2016). The

    
    -adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.[2] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 71, 108-116.[2] Link
    
  • Uys, M., et al. (2017). The

    
    -adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat.[4] Behavioural Pharmacology, 28(1), 16-25. Link
    
  • Orion Corporation. (Patent Assignee).[2][4] Benzofuro-quinolizine derivatives as alpha2C antagonists. (Relevant chemical structure and synthesis data).

Sources

Application Notes & Protocols: A Guide to the Solubilization of ORM-10921 for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ORM-10921 is a potent and selective α2C-adrenoceptor antagonist with demonstrated potential in preclinical models of neuropsychiatric disorders.[1][2] Successful in vivo evaluation of this compound is critically dependent on achieving a stable, homogenous, and biocompatible formulation suitable for parenteral administration. This guide provides a comprehensive overview of formulation strategies, beginning with methods reported in the literature and expanding to systematic protocols for researchers who may encounter solubility challenges or require different dosing concentrations. We will detail vehicle selection, step-by-step dissolution procedures, quality control checks, and safety considerations, grounded in established principles of pharmaceutical formulation for poorly soluble compounds.[3][4][5]

Physicochemical Properties & Known Formulation Precedent

A thorough public literature search did not yield specific quantitative data on the aqueous solubility, pKa, or logP of ORM-10921. This absence of data necessitates an empirical, stepwise approach to formulation development.

However, published preclinical studies provide a critical starting point. Multiple research groups have successfully administered ORM-10921 subcutaneously (s.c.) to rats. A key study explicitly states that ORM-10921 was "dissolved in physiological saline to an injection volume of 1 ml/kg" for doses of 0.03, 0.1, and 0.3 mg/kg.[2] This precedent suggests that at lower concentrations, ORM-10921 possesses sufficient aqueous solubility for direct dissolution in a simple, isotonic vehicle, which is the ideal scenario for in vivo studies due to minimal vehicle-induced biological effects.

Formulation Strategy: A Stepwise Approach

The core principle of this guide is to begin with the simplest, most biocompatible vehicle system and only increase complexity if solubility limits are encountered. The choice of formulation can significantly impact drug exposure and tolerability; therefore, a vehicle-only control group is mandatory in all experiments.[6]

The following decision tree outlines the logical workflow for developing a suitable formulation for ORM-10921.

G cluster_0 Formulation Development Workflow for ORM-10921 A Start: Define Target Dose (mg/kg) & Administration Route (e.g., s.c.) B Protocol 1: Attempt Direct Dissolution in Physiological Saline (0.9% NaCl) A->B C QC Check: - Visual Inspection (Clarity) - pH Measurement - Particle Analysis B->C D Is the solution clear, stable, and free of particulates? C->D E Proceed to In Vivo Study (Sterile filter final solution) D->E Yes I Select alternative protocol based on physicochemical properties & safety D->I No F Protocol 2: Co-Solvent System (e.g., DMSO/Saline) F->C G Protocol 3: Surfactant System (e.g., Tween 80 in Saline) G->C H Protocol 4: Cyclodextrin Complexation (e.g., HP-β-CD in Water) H->C I->F Lipophilic Compound I->G Persistent Precipitation I->H High Concentration Needed

Caption: Formulation development decision tree for ORM-10921.

Experimental Protocols

Safety First: Always handle ORM-10921 and all solvents in a well-ventilated area (ideally a chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Direct Dissolution in Physiological Saline (Recommended Starting Point)

This protocol is based on published literature and represents the simplest and most desirable formulation.[2]

Materials:

  • ORM-10921 powder

  • Sterile 0.9% Sodium Chloride solution (Physiological Saline)

  • Sterile, glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Determine the total mass of ORM-10921 needed for your study. For example, for a 0.3 mg/kg dose in 10 animals (250g each) with an injection volume of 1 ml/kg, you would need:

    • 0.3 mg/kg * 0.25 kg/animal * 10 animals = 0.75 mg

    • Always prepare a slight excess (e.g., 10-20%) to account for transfer losses.

  • Weigh Compound: Accurately weigh the ORM-10921 powder and place it into a sterile glass vial.

  • Add Vehicle: Add the calculated volume of sterile 0.9% saline to the vial.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If solids remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) may also be attempted, but check for compound stability if doing so.

  • Quality Control:

    • Visual Inspection: Hold the vial against a dark background. The solution must be completely clear and free of any visible particles or haze.

    • pH Measurement: The pH should be close to physiological (7.0-7.4). If not, consider if pH adjustment is necessary, but be aware this can affect solubility and stability.

  • Sterilization: Draw the final, clear solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This is a critical step for any parenteral preparation to ensure sterility.[7][8][9]

Protocol 2: Co-Solvent Formulation (For Increased Solubility)

If Protocol 1 fails, a co-solvent system is the next logical step. Dimethyl sulfoxide (DMSO) is a powerful solvent for both polar and nonpolar compounds.[10] However, its concentration must be minimized to avoid in vivo toxicity.[11]

Materials:

  • Same as Protocol 1, plus:

  • High-purity, sterile-filterable DMSO

Procedure:

  • Prepare Stock Solution: Weigh the ORM-10921 and place it in a sterile vial. Add a minimal volume of DMSO to completely dissolve the powder (e.g., 50-100 µL). Vortex until a clear stock solution is formed.

  • Dilute with Saline: While vortexing, slowly add the sterile 0.9% saline to reach the final desired volume. Crucially, the final concentration of DMSO should not exceed 10% (v/v), with <5% being preferable. [6]

  • Quality Control & Sterilization: Follow steps 5 and 6 from Protocol 1. Observe carefully for any precipitation ("crashing out") upon addition of the aqueous saline. If this occurs, a different formulation is needed.

Protocol 3: Advanced Formulations (Surfactants & Cyclodextrins)

If higher concentrations are needed or precipitation persists, more advanced formulation strategies can be employed. These introduce more complexity and potential for vehicle-induced biological effects, requiring stringent vehicle controls.

Vehicle System Component Function Typical Final Concentration Key Considerations
Tween® 80 (Polysorbate 80) Non-ionic surfactant, enhances solubility by forming micelles.[12][13]0.1% - 5% (v/v)Can have biological effects.[14] A common vehicle is 10% DMSO, 10% Tween 80, 80% Saline.[6]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Forms inclusion complexes, encapsulating the drug to enhance aqueous solubility.[3][15][16]10% - 40% (w/v) in waterGenerally considered safe. Can alter drug pharmacokinetics. Requires optimization of drug-to-cyclodextrin ratio.[17][18]

General Procedure for Advanced Formulations:

  • Preparation:

    • For Tween 80: Prepare a stock solution of Tween 80 in saline. The drug can be pre-dissolved in a minimal amount of DMSO (as in Protocol 2) and then diluted with the Tween 80/saline mixture.

    • For HP-β-CD: Dissolve HP-β-CD in sterile water for injection. Add the ORM-10921 powder to this solution. Dissolution can be aided by vortexing, sonication, and overnight stirring at room temperature.

  • Quality Control & Sterilization: Follow steps 5 and 6 from Protocol 1.

Validation and Best Practices

  • Pilot Batches: Always start with small-scale pilot batches to determine the optimal formulation before preparing a large volume for the full study.

  • Stability: Once a clear solution is achieved, assess its short-term stability. Let it stand at room temperature for several hours and check for any signs of precipitation. Prepare formulations fresh on the day of injection whenever possible.

  • Aseptic Technique: All parenteral preparations must be made under sterile conditions to prevent infection.[8][9]

  • Documentation: Meticulously document the exact composition and preparation method of your formulation in your lab notebook for reproducibility.

References

  • Sallinen, J., Holappa, J., Koivisto, A., Lehtimäki, J., Savola, J. M., & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 231-239. Retrieved from [Link]

  • Request PDF. (n.d.). Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. Retrieved from [Link]

  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]

  • Uys, M., Harvey, B. H., & Malan, S. F. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Brain Research, 317, 432-438. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Costa, J. R., et al. (2019). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Drug Discovery Today, 24(1), 219-231. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the maximum concentration of DMSO, we can use in animal experiments?. Retrieved from [Link]

  • Roquette. (n.d.). Parenteral preparations, challenges in formulations. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(9), 2659. Retrieved from [Link]

  • Washington State University IACUC. (2023). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]

  • AVS Life Sciences. (n.d.). 4 Key Practices for Safe Parenteral Injection Compliance. Retrieved from [Link]

  • Kari, G., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology, 12, 796259. Retrieved from [Link]

  • Uys, M. M., et al. (2017). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. European Neuropsychopharmacology, 27(1), 61-71. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. Retrieved from [Link]

  • Tønning, E., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878. Retrieved from [Link]

  • Paudel, A., et al. (2010). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 2(3), 329-358. Retrieved from [Link]

  • ResearchGate. (n.d.). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • SlideShare. (2022). A Detailed Concepts on Parenteral Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Jain, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1> Injections. Retrieved from [Link]

  • Al-Soufi, G. J., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(11), 2596. Retrieved from [Link]

  • CarboHyde. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Retrieved from [Link]

  • Sun, J., et al. (2016). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. RSC Advances, 6(1), 715-722. Retrieved from [Link]

Sources

Unlocking Prefrontal Dopamine Neurotransmission: Application Notes and Protocols for the Selective α2C-Adrenoceptor Antagonist ORM-10921

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ORM-10921, a potent and selective α2C-adrenoceptor antagonist, to investigate dopamine release in the prefrontal cortex (PFC). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to empower researchers in neuroscience and drug discovery.

Introduction: The Significance of Prefrontal Dopamine and the Role of ORM-10921

The prefrontal cortex, the brain's executive control center, governs higher-order cognitive functions such as working memory, decision-making, and attention.[1][2] Dopaminergic signaling within the PFC is critical for modulating these processes.[2] Dysregulation of prefrontal dopamine is implicated in numerous neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, and Alzheimer's disease.[3][4]

ORM-10921 is a structurally novel antagonist with high selectivity for the α2C-adrenoceptor subtype over α2A and other receptors.[3] This selectivity is paramount, as it allows for the targeted investigation of the α2C-adrenoceptor's role in modulating neurotransmitter systems. Notably, administration of ORM-10921 has been demonstrated to increase extracellular dopamine levels specifically in the prefrontal cortex, highlighting its utility as a tool to probe the intricacies of dopamine neurochemistry and its behavioral correlates.[3][4]

Mechanism of Action: How ORM-10921 Modulates Dopamine Release

The primary mechanism through which ORM-10921 elevates prefrontal dopamine is the blockade of α2C-adrenoceptors. While the complete picture is still emerging, a key hypothesis involves the interplay between the noradrenergic and dopaminergic systems. α2-adrenoceptors, including the α2C subtype, are known to function as inhibitory autoreceptors on noradrenergic neurons and as heteroreceptors on other neuronal types.

One proposed mechanism is that by antagonizing α2C-adrenoceptors, ORM-10921 disinhibits noradrenergic neurons, leading to an increase in noradrenaline release in the PFC. This elevated noradrenaline can then influence dopamine release through several potential pathways. Furthermore, there is evidence suggesting that a significant portion of extracellular dopamine in the cortex is co-released with noradrenaline from noradrenergic terminals, a process primarily regulated by α2-adrenoceptors.[5] Blockade of these receptors by ORM-10921 would therefore enhance the release of both neurotransmitters from these terminals.

ORM-10921_Mechanism_of_Action Figure 1: Proposed Mechanism of ORM-10921 Action ORM_10921 ORM-10921 alpha2C α2C-Adrenoceptor ORM_10921->alpha2C Antagonizes NA_Neuron Noradrenergic Neuron alpha2C->NA_Neuron Inhibitory Control NA_Release Increased Noradrenaline Release (PFC) NA_Neuron->NA_Release Leads to DA_Neuron Dopaminergic Neuron DA_Release Increased Dopamine Release (PFC) NA_Release->DA_Release Influences Behavior Modulation of Cognitive Functions DA_Release->Behavior

Caption: Proposed mechanism of ORM-10921 in the prefrontal cortex.

In Vivo Microdialysis for Measuring Dopamine Release

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, providing a direct measure of neurotransmitter levels.[6] The following protocol details the use of in vivo microdialysis to assess the effects of ORM-10921 on dopamine release in the rat prefrontal cortex.

Materials and Reagents
Material/ReagentSupplier/Specifications
ORM-10921Synthesized or commercially available
Vehicle (e.g., saline, 0.5% methylcellulose)Sterile, for injection
Male Wistar or Sprague-Dawley rats (250-300g)Charles River or similar
Stereotaxic apparatusKopf Instruments or equivalent
Microdialysis probes (e.g., CMA 12)CMA Microdialysis or equivalent
Syringe pumpHarvard Apparatus or equivalent
Artificial cerebrospinal fluid (aCSF)Prepare fresh or purchase sterile
Anesthetic (e.g., isoflurane, ketamine/xylazine)Veterinary grade
HPLC system with electrochemical detection (ECD)See Section 4 for details
Surgical Protocol: Microdialysis Probe Implantation

Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with relevant guidelines.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Monitor the animal's vital signs throughout the surgical procedure.

  • Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the medial prefrontal cortex.

  • Probe Implantation: Slowly lower the microdialysis probe to the target coordinates. For the rat medial prefrontal cortex, typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.8 mm, Dorsoventral (DV): -4.5 mm from the skull surface.[7][8] These coordinates should be optimized for the specific rat strain and age.

  • Securing the Probe: Secure the probe to the skull using dental cement and skull screws.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment. House the animal individually to prevent damage to the implant.

Microdialysis Experiment Protocol
  • Habituation: On the day of the experiment, connect the microdialysis probe to the perfusion system and place the rat in the experimental chamber. Allow the animal to habituate for at least 1-2 hours.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.

  • Baseline Collection: Collect baseline microdialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of dopamine levels.

  • ORM-10921 Administration: Prepare ORM-10921 in a suitable vehicle. Administer the compound via the desired route (e.g., subcutaneous, intraperitoneal). Doses used in previous studies range from 0.01 to 0.3 mg/kg.[1][9]

  • Post-Administration Sample Collection: Continue collecting microdialysate samples every 20 minutes for at least 2-3 hours post-administration.

  • Sample Storage: Immediately freeze the collected samples on dry ice or in a -80°C freezer until analysis.

Microdialysis_Workflow Figure 2: In Vivo Microdialysis Workflow Start Animal Habituation Probe_Perfusion Probe Perfusion with aCSF Start->Probe_Perfusion Baseline Baseline Sample Collection (3-4 fractions) Probe_Perfusion->Baseline Drug_Admin ORM-10921 Administration Baseline->Drug_Admin Post_Drug Post-Administration Sample Collection (6-9 fractions) Drug_Admin->Post_Drug Analysis HPLC-ECD Analysis of Dopamine Post_Drug->Analysis End Data Interpretation Analysis->End

Caption: A streamlined workflow for in vivo microdialysis experiments.

Quantification of Dopamine: HPLC with Electrochemical Detection (ECD)

High-performance liquid chromatography coupled with electrochemical detection is a highly sensitive and reliable method for quantifying dopamine in microdialysate samples.[10][11]

HPLC-ECD System and Parameters
ComponentSpecification
HPLC Pump Isocratic or gradient capabilities
Autosampler Cooled to 4°C
Column C18 reverse-phase column (e.g., 3 µm, 100 x 2.1 mm)
Electrochemical Detector Glassy carbon working electrode
Mobile Phase Example: 75 mM sodium phosphate, 1.7 mM 1-octanesulfonic acid, 25 µM EDTA, 10% acetonitrile, pH 3.0
Flow Rate 0.2-0.4 mL/min
Injection Volume 10-20 µL
Detector Potential +600 to +750 mV vs. Ag/AgCl reference electrode
Sample Analysis Protocol
  • Standard Curve Preparation: Prepare a series of dopamine standards of known concentrations in aCSF.

  • Sample Thawing: Thaw the microdialysate samples on ice.

  • Injection: Inject the standards and samples into the HPLC system using the autosampler.

  • Data Acquisition: Record the chromatograms and the peak heights or areas corresponding to dopamine.

  • Quantification: Calculate the concentration of dopamine in the samples by comparing their peak responses to the standard curve.

  • Data Normalization: Express the post-administration dopamine levels as a percentage of the baseline levels for each animal.

Expected Results and Data Interpretation

Administration of ORM-10921 is expected to produce a time-dependent increase in extracellular dopamine levels in the prefrontal cortex. The magnitude and duration of this effect will depend on the dose and route of administration.

Data Presentation: Results should be presented as the mean ± SEM of the percentage change from baseline dopamine levels over time. Statistical analysis, such as a repeated-measures ANOVA followed by post-hoc tests, should be used to determine the significance of the effect of ORM-10921 compared to a vehicle control group.

Linking Neurochemistry to Behavior

The increase in prefrontal dopamine induced by ORM-10921 is associated with pro-cognitive and antipsychotic-like effects in animal models.[3][12] Researchers can correlate the neurochemical changes with behavioral outcomes in tasks that are sensitive to prefrontal dopamine function, such as:

  • Novel Object Recognition Test: To assess recognition memory.

  • Prepulse Inhibition of the Startle Response: To model sensorimotor gating deficits relevant to schizophrenia.

  • Forced Swim Test: To evaluate antidepressant-like activity.[1]

By combining in vivo microdialysis with behavioral testing, a more complete understanding of the functional consequences of α2C-adrenoceptor antagonism can be achieved.

Troubleshooting

ProblemPossible CauseSolution
No or low dopamine signal Probe placement incorrectVerify probe placement histologically post-experiment.
HPLC-ECD system malfunctionCheck mobile phase, electrode polishing, and system connections.
High variability in baseline Insufficient habituation timeIncrease the habituation period before baseline collection.
Animal stressEnsure a quiet and stable experimental environment.
No effect of ORM-10921 Incorrect dosage or administrationVerify drug concentration and administration technique.
Drug degradationPrepare fresh drug solutions for each experiment.

References

  • Leinonen, M., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Pharmacology & Toxicology, 112(3), 195-207. [Link]

  • Request PDF. (n.d.). Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. ResearchGate. [Link]

  • Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 27(7), 637-646. [Link]

  • Arnsten, A. F. (2009). The α2- (and α1-) AR plays a prominent role in the functioning of the prefrontal cortex (PFC) and as such mediates the effect of normal, aroused, and stressed NA levels on memory and other cognitive processes. Frontiers in Bioscience, 14, 2800-2811.
  • Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 64-71. [Link]

  • Delgado, P. L., & Moreno, F. A. (2000). In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex.
  • Ninja Nerd. (2022, September 30). Autonomic Pharmacology | Adrenergic Antagonists [Video]. YouTube. [Link]

  • Li, H., et al. (2009). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. Analytical Biochemistry, 385(1), 1-6. [Link]

  • Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 64-71. [Link]

  • Devoto, P., et al. (2001). Alpha2-adrenoceptor mediated co-release of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex. Journal of Neurochemistry, 78(5), 1075-1083. [Link]

  • Cass, W. A., & Gerhardt, G. A. (1994). A microdialysis study of the medial prefrontal cortex of adolescent and adult rats. Brain Research, 665(1), 1-8. [Link]

  • McGaughy, J., et al. (2021). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. Behavioral Neuroscience, 135(5), 621–631. [Link]

  • Devoto, P., et al. (2023). Combined α2- and D2-receptor blockade activates noradrenergic and dopaminergic neurons, but extracellular dopamine in the prefrontal cortex is determined by uptake and release from noradrenergic terminals. Frontiers in Pharmacology, 14, 1221375. [Link]

  • González-Sepúlveda, M., et al. (2012). α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands. Current Neuropharmacology, 10(4), 308–317. [Link]

  • Watson, C. J., & Venton, B. J. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.4. [Link]

  • Chaurasia, C. S. (2008). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 3(9), 1027-1044. [Link]

  • Ward, D. W., & Rebec, G. V. (2006). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • ResearchGate. (n.d.). Dopamine (DA) stimulation of α2C-ARs [(A) top panel], and effects of... [Link]

  • Belouaer, A., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 487. [Link]

  • Wang, Y., et al. (2006). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1163-1168.
  • Wang, Z., et al. (2019). Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat. Frontiers in Neuroanatomy, 13, 51. [Link]

  • Cramb, K. M. L., et al. (2024). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD). protocols.io. [Link]

  • Andersen, F., et al. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International Journal of Molecular Sciences, 24(8), 7205. [Link]

  • Tsukano, H., et al. (2022). Biological constraints on stereotaxic targeting of functionally-defined cortical areas. bioRxiv. [Link]

Sources

Application Notes and Protocols for Evaluating ORM-10921 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ORM-10921 in the forced swim test (FST), a widely used preclinical model for assessing antidepressant efficacy. This document details the scientific rationale, a step-by-step experimental protocol, and key considerations for the successful implementation and interpretation of this assay.

Scientific Rationale and Mechanism of Action

The forced swim test is a behavioral assay used to evaluate depressive-like states and the efficacy of antidepressant compounds.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair.[1][2] Antidepressant medications have been shown to reduce the duration of this immobility, suggesting a reversal of this despair-like state.[1]

ORM-10921 is a structurally novel and selective α2C-adrenoceptor antagonist.[3][4] The α2-adrenoceptors are critical modulators of neurotransmission, and the α2C subtype has been identified as a promising target for neuropsychiatric disorders.[3] Preclinical studies have demonstrated that ORM-10921 exhibits potent antidepressant-like effects in the forced swim test in both mice and rats.[3][5]

The antidepressant-like activity of ORM-10921 is attributed to its antagonism of α2C-adrenoceptors. This action is thought to increase the release of norepinephrine and dopamine in key brain regions associated with mood regulation, such as the prefrontal cortex.[3][4] By blocking the inhibitory feedback mechanism of these autoreceptors, ORM-10921 enhances monoaminergic neurotransmission, a mechanism shared by many clinically effective antidepressants.[6]

The use of a genetic animal model of depression, the Flinders Sensitive Line (FSL) rat, has further validated the antidepressant potential of ORM-10921.[5][7] FSL rats exhibit a phenotype that resembles many of the behavioral and neurochemical characteristics of human depression, including increased immobility in the FST.[7][8] Treatment with ORM-10921 has been shown to significantly reverse this increased immobility, providing strong evidence for its potential as a novel therapeutic for depression.[5]

Experimental Workflow for ORM-10921 in the Forced Swim Test

The following diagram outlines the general experimental workflow for evaluating the efficacy of ORM-10921 in the forced swim test.

FST_Workflow Experimental Workflow: ORM-10921 in Forced Swim Test cluster_pre_test Pre-Test Phase cluster_test_day Test Day cluster_post_test Post-Test Phase animal_acclimation Animal Acclimation (Minimum 1 week) habituation Habituation to Handling animal_acclimation->habituation drug_prep ORM-10921 Preparation (Dissolve in Saline) habituation->drug_prep drug_admin Drug Administration (Subcutaneous Injection) drug_prep->drug_admin pre_test_period Pre-Test Period (e.g., 60 minutes) drug_admin->pre_test_period fst Forced Swim Test (6-minute session) pre_test_period->fst data_analysis Data Analysis (Quantify Immobility Time) fst->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A flowchart illustrating the key stages of the forced swim test protocol with ORM-10921.

Detailed Protocol for ORM-10921 in the Forced Swim Test

This protocol is synthesized from established best practices and specific parameters reported in studies utilizing ORM-10921.[1][3][5][9][10]

Materials and Reagents
  • Test Compound: ORM-10921

  • Vehicle: Physiological saline (0.9% NaCl)

  • Animals: Male mice (e.g., C57BL/6J) or Flinders Sensitive Line (FSL) rats and their corresponding controls (Flinders Resistant Line - FRL).[5]

  • Forced Swim Test Apparatus: A transparent glass or plastic cylinder.

    • For mice: 20 cm in diameter, 30-40 cm in height.

    • For rats: 20 cm in diameter, 40-50 cm in height.

  • Water: Maintained at a temperature of 23-25°C.[9]

  • Heating Pad or Lamp: For drying animals post-test.

  • Video Recording Equipment (Optional but Recommended): For accurate and unbiased scoring.

  • Stopwatch

Animal Preparation and Acclimation
  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Handle the animals for a few minutes each day for at least three days before the test to minimize stress associated with handling on the test day.

  • On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the procedure to allow for acclimation.[10]

Drug Preparation and Administration
  • Prepare a stock solution of ORM-10921 by dissolving it in physiological saline.

  • Further dilute the stock solution with physiological saline to achieve the desired final concentrations (e.g., 0.03 mg/mL and 0.3 mg/mL for a 10 mL/kg injection volume).

  • Administer ORM-10921 or the vehicle (physiological saline) via subcutaneous (s.c.) injection.[4][5]

  • The injection should be given a predetermined time before the FST, typically 60 minutes.

Forced Swim Test Procedure
  • Fill the cylinder with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15-20 cm for mice, 30 cm for rats).[11]

  • Ensure the water temperature is maintained at 23-25°C.[9]

  • Gently place the animal into the cylinder.

  • Start the stopwatch and/or video recording immediately.

  • The total duration of the test is typically 6 minutes for mice and can be a single session.[9] For rats, a two-day protocol is sometimes used, with a 15-minute pre-test on day one followed by a 5-minute test on day two. However, a single 6-minute session is also common.

  • Observe the animal's behavior throughout the test.

  • At the end of the session, carefully remove the animal from the water.

  • Gently dry the animal with a towel and place it in a clean, dry cage under a heating lamp or on a heating pad until fully dry.

  • Change the water between each animal to prevent olfactory cues from influencing the behavior of subsequent animals.

Data Analysis
  • Scoring: Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. The first 2 minutes are considered an initial period of vigorous escape attempts and are often excluded from the analysis.

  • If using video recording, a trained observer, blind to the experimental conditions, should score the immobility time.

  • Statistical Analysis: Compare the mean immobility time between the vehicle-treated group and the ORM-10921-treated groups using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Summary of Experimental Parameters

ParameterRecommendationRationale
Animal Model Male Mice (e.g., C57BL/6J) or Flinders Sensitive Line (FSL) RatsCommonly used strains for FST; FSL rats are a genetic model of depression.[5]
ORM-10921 Doses 0.03 and 0.3 mg/kg, s.c.Doses shown to be effective in preclinical studies.[5]
Vehicle Physiological Saline (0.9% NaCl)Inert vehicle for subcutaneous administration.[4]
Administration Route Subcutaneous (s.c.)Common and effective route for preclinical studies.[4][5]
Pre-treatment Time 60 minutesAllows for sufficient drug absorption and distribution.
Apparatus Transparent Cylinder (Mouse: 20x30-40cm; Rat: 20x40-50cm)Standard dimensions to prevent escape.
Water Temperature 23-25°CMinimizes hypothermia and stress.[9]
Test Duration 6 minutesStandard duration for the mouse FST.[9]
Scoring Period Last 4 minutes of the testExcludes the initial frantic activity for a more stable measure of despair.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the experimental results, the following controls and considerations are essential:

  • Vehicle Control: A group of animals receiving only the vehicle (physiological saline) is crucial to establish a baseline level of immobility.

  • Positive Control (Optional but Recommended): Including a standard antidepressant (e.g., imipramine or fluoxetine) can validate the sensitivity of the assay in the specific laboratory setting.

  • Blinded Scoring: The experimenter scoring the behavior should be unaware of the treatment conditions to prevent bias.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Consistent Environmental Conditions: Maintain consistent lighting, noise levels, and temperature throughout the testing period.

By adhering to this detailed protocol and incorporating the recommended controls, researchers can confidently and reliably evaluate the antidepressant-like effects of ORM-10921 in the forced swim test.

References

  • Sallinen, J., Holappa, J., Koivisto, A., Kuokkanen, K., Chapman, H., Lehtimäki, J., ... & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. [Link]

  • Uys, M. M., Shahid, M., Sallinen, J., & Harvey, B. H. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 9-18. [Link]

  • ARC Animal Research Committee. (n.d.). Forced Swim Test v.3. University of California, San Francisco.
  • Uys, M. M., Shahid, M., Sallinen, J., & Harvey, B. H. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 9-18. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2019). Synthesis, biological evaluation, and molecular modeling of ORM‐10921 and its analogs as α2C‐adrenoceptor antagonists. Archiv der Pharmazie, 352(1-2), 1800236.
  • Animal Research Review Panel. (2021). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Overstreet, D. H. (1993). The Flinders sensitive line rats: a genetic animal model of depression. Neuroscience & Biobehavioral Reviews, 17(1), 51-68. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587. [Link]

  • Uys, M. M., Dansie, L., Wessels, B., Shahid, M., Sallinen, J., & Harvey, B. H. (2017). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 70, 100-108. [Link]

  • Uys, M. M., van der Westhuizen, F. H., Shahid, M., Sallinen, J., & Harvey, B. H. (2017). Hippocampal monoamine changes in the Flinders sensitive line rat: A case for the possible use of selective α2C-adrenoceptor antagonists in the treatment of depression. Metabolic Brain Disease, 32(5), 1563-1574. [Link]

  • Overstreet, D. H., Friedman, E., Mathe, A. A., & Yadid, G. (2005). The flinders sensitive line rat model of depression--25 years and still producing. Neuroscience and Biobehavioral Reviews, 29(4-5), 751-764. [Link]

  • Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test in Mice. University of California, San Francisco.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ORM-10921 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and improving the pharmacokinetic (PK) profile of ORM-10921. Ticket ID: ORM-SUP-2024-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Technical Overview & Compound Profile

Before modifying your protocol, verify your compound's baseline characteristics. ORM-10921 is a potent, selective


-adrenoceptor antagonist utilized primarily in psychiatric research (schizophrenia, cognitive dysfunction).[1]
  • Chemical Class: Benzofuro-quinolizine derivative.[1][2]

  • Physicochemical Nature: Lipophilic weak base.

  • Standard Literature Vehicle: Physiological saline (0.9% NaCl) is cited for low-dose efficacy studies (0.03–0.3 mg/kg s.c.) [1, 2].

  • The Problem: While saline works for low-dose subcutaneous (s.c.) injections, users frequently report low bioavailability when scaling to higher doses (>1 mg/kg) or switching to oral (p.o.) administration due to solubility ceilings and first-pass metabolism.

Diagnostic Workflow: Why is Bioavailability Low?

Use the following decision tree to diagnose the root cause of your low exposure levels before changing the formulation.

Bioavailability_Diagnosis cluster_PO Oral (p.o.) Dosing cluster_SC Parenteral (s.c. / i.p.) Dosing Start Issue: Low Plasma Exposure (AUC) CheckRoute Check Administration Route Start->CheckRoute PO_Check Is Cmax delayed or low? CheckRoute->PO_Check p.o. SC_Check Visual Inspection of Dosing Solution CheckRoute->SC_Check s.c. / i.p. Solubility Solubility Limited? (Did it precipitate in gut?) PO_Check->Solubility Low Cmax Metabolism High Clearance? (First-pass effect) PO_Check->Metabolism Low AUC, Normal Tmax Precip Cloudy/Precipitate? SC_Check->Precip Yes Clear Solution Clear? SC_Check->Clear Yes Action1 Action: Acidify Vehicle or Add Cyclodextrin Precip->Action1 Action2 Action: Check Tissue Retention / Depot Effect Clear->Action2

Figure 1: Diagnostic logic flow for identifying the cause of low ORM-10921 exposure based on administration route and visual cues.

Module 1: Formulation Troubleshooting (Solubility)

Issue: You are observing precipitation in the syringe or high variability between animals. Cause: ORM-10921 is a weak base. At neutral pH (saline), its solubility is limited. As you increase dose, you exceed the saturation point of the free base.

Protocol A: Enhanced Solubility Vehicle (Acidified Saline)

This protocol converts the base to a more soluble salt form in situ.

  • Weighing: Weigh the required amount of ORM-10921 (free base).

  • Acidification: Add 1-2 molar equivalents of Tartaric Acid or 0.1M HCl relative to the drug amount.

    • Why? Protonating the nitrogen in the quinolizine ring drastically increases aqueous solubility.

  • Dissolution: Vortex until clear.

  • Buffering: Slowly add 0.9% Saline or Phosphate Buffered Saline (PBS) to reach the final volume.

  • pH Check: Ensure final pH is between 4.5 and 5.5.

    • Warning: Do not neutralize to pH 7.4 immediately, as the compound may crash out.

Protocol B: Cyclodextrin Complexation (High Dose/Oral)

If acidification is too irritating for chronic s.c. dosing, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.
    
  • Dispersion: Add ORM-10921 powder to the vehicle.

  • Sonication: Sonicate at 40°C for 20–30 minutes.

  • Outcome: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic drug, preventing precipitation while maintaining a physiological pH.

Data Comparison: Vehicle Impact on Solubility

Vehicle SystemMax Solubility (Est.)Recommended RouteProsCons
0.9% Saline < 0.5 mg/mLs.c.[3] (Low Dose)Simple, cited in [1]Precipitates at high doses
Acidified Saline (pH 5) > 5 mg/mLs.c. / i.p.High solubilityPotential injection site irritation
20% HP-

-CD
> 10 mg/mLp.o. / s.c.Non-irritating, stableHigher viscosity, cost

Module 2: In Vivo Optimization (Metabolism & Route)

Issue: The formulation is clear, but plasma concentrations (AUC) remain low. Cause: Rapid metabolic clearance (short half-life) or poor oral absorption (Class II BCS behavior).

FAQ: Route of Administration

Q: Can I administer ORM-10921 orally (p.o.)? A: Yes, but expect lower bioavailability compared to s.c. due to first-pass metabolism.

  • Optimization: If p.o. is required, micronize the powder or use the Protocol B (Cyclodextrin) formulation above. Dissolved drug absorbs faster than suspension, bypassing the dissolution rate-limiting step.

Q: The literature uses s.c.[1][3] Why am I seeing low brain levels? A: Check your sampling time. ORM-10921 has a rapid onset.

  • Reference Check: Sallinen et al. (2013) demonstrated peak effects (dopamine release) within 20–40 minutes [1]. If you sample blood/brain at 2 hours, you may have missed the

    
    .
    
Protocol C: Pharmacokinetic (PK) Validation

Run a pilot PK study to determine the true half-life (


) in your specific strain.
  • Dose: 0.3 mg/kg (s.c.) using Acidified Saline.

  • Subjects: n=3 rats/mice per timepoint.

  • Timepoints: 5, 15, 30, 60, 120, 240 min.

  • Matrix: Plasma and Brain (striatum or prefrontal cortex).

  • Analysis: Calculate Brain/Plasma ratio (

    
    ). A high 
    
    
    
    confirms the drug is crossing the BBB, even if plasma levels drop quickly.

Module 3: Bioanalytical Troubleshooting

Issue: "I injected the drug, but I can't detect it in the LC-MS samples." Cause: Matrix effects or incorrect ionization mode.

Troubleshooting Checklist:

  • Ionization: Ensure your Mass Spec is set to Positive Mode (ESI+) . The basic nitrogen readily accepts a proton

    
    .
    
  • Adsorption: ORM-10921 is lipophilic. It may stick to plastic tubes.

    • Fix: Use low-binding tubes or add 0.1% BSA to your plasma samples during collection.

    • Fix: Use glass vials for stock solutions.

  • Recovery: If using protein precipitation (Acetonitrile/Methanol), ensure you vortex vigorously for 5 minutes to release drug bound to plasma proteins.

Summary of Recommendations

Observed ProblemImmediate FixTechnical Rationale
Cloudy Solution Switch to Acidified Saline or 20% HP-

-CD
.
Protonation or complexation overcomes intrinsic insolubility of the base.
Injection Site Necrosis Switch from Acidified Saline to Cyclodextrin or adjust pH to >4.5.Acidity causes tissue damage; CD is neutral and cytoprotective.
Low Oral Efficacy Switch to s.c. route or use Micronized suspension .Avoids first-pass effect; increases surface area for dissolution.
No Effect in Behavior Verify dosing time relative to test.Drug has rapid onset; testing >60 mins post-dose may be too late [1].

References

  • Sallinen, J., et al. (2013).[1][4] Pharmacological characterisation of a structurally novel

    
    -adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[1][4][5][6] British Journal of Pharmacology, 170(2), 336-351. 
    
  • Uys, M. M., et al. (2017).[1][3] The

    
    -adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat.[1][3][5] Behavioural Pharmacology, 28(1), 9-18.[3] 
    
  • Ma, Q., et al. (2019).[6] A highly enantioselective synthetic method towards the

    
    -adrenoceptor antagonist ORM-10921.[6] Organic Chemistry Frontiers, 6, 1226-1231. 
    

Sources

troubleshooting ORM-10921 inconsistent results in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the inconsistent in vivo efficacy often reported with ORM-10921 , a highly selective Na⁺/Ca²⁺ exchanger (NCX1) inhibitor.

This content is structured for research scientists conducting ischemia/reperfusion (I/R) or neuropharmacology studies.

Status: Active | Compound Class: Selective NCX1 Inhibitor | Primary Application: Cardioprotection, Neuroprotection

Core Mechanism & The "Inconsistency" Paradox

Why results vary: ORM-10921 is not a "blocker" in the traditional sense; it is a state-dependent inhibitor. It preferentially inhibits the reverse mode (Ca²⁺ influx) of NCX1, which only activates under specific pathological conditions (high intracellular Na⁺ and membrane depolarization).

If your animal model does not achieve a sufficient "ischemic threshold" to trigger reverse-mode NCX activity, ORM-10921 will appear pharmacologically inert. This is the primary source of false-negative results.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the specific intervention point of ORM-10921 during the Ischemic cascade.

ORM_Mechanism cluster_NCX NCX1 Transporter State Ischemia Ischemia / Hypoxia ATP_Depletion ATP Depletion (Na+/K+ ATPase Failure) Ischemia->ATP_Depletion Na_Overload Intracellular Na+ Overload ATP_Depletion->Na_Overload NCX_Reverse NCX1 Reverse Mode Activation (Import Ca2+ / Export Na+) Na_Overload->NCX_Reverse Triggers Ca_Overload Ca2+ Overload (Mitochondrial PTP Opening) NCX_Reverse->Ca_Overload ORM_Drug ORM-10921 (Selective Inhibitor) ORM_Drug->NCX_Reverse  BLOCKS   Cell_Death Hypercontracture & Cell Death Ca_Overload->Cell_Death

Caption: ORM-10921 specifically targets the reverse mode of NCX1, preventing the calcium overload that drives reperfusion injury.

Troubleshooting Guide: Inconsistent In Vivo Results

Use this diagnostic matrix to identify the root cause of variability in your data.

Issue A: "No reduction in infarct size observed."

Diagnosis: The therapeutic window was missed.

  • The Science: NCX1 reverse-mode activity peaks immediately upon reperfusion (the first 2–5 minutes). If ORM-10921 is not present in plasma at therapeutic concentrations (

    
     nM) before the clamp is released, the damage is already done.
    
  • Solution:

    • IV Bolus: Administer 5–10 minutes prior to reperfusion.

    • Infusion: Maintain steady state throughout the ischemic period.

    • Oral Dosing: Unreliable for acute I/R studies due to variable

      
      .
      
Issue B: "Drug precipitates in the syringe or catheter."

Diagnosis: Formulation failure (Hydrophobicity).

  • The Science: ORM-10921 is highly lipophilic. Aqueous solubility is negligible. Injecting a DMSO stock directly into a saline line will cause immediate precipitation (micro-embolization), leading to inconsistent dosing and potential pulmonary artifacts.

  • Solution: Use the Self-Validating Vehicle Protocol (see Section 3).

Issue C: "High variability between animals."

Diagnosis: Anesthetic interference or insufficient ischemia.

  • The Science:

    • Anesthesia: Agents like Pentobarbital can depress heart rate. If HR < 300 bpm (rats), the Na⁺ accumulation during ischemia is slower, reducing the drive for NCX reverse mode.

    • Species: Rats have higher NCX expression than guinea pigs; efficacy is species-dependent.

  • Solution: Monitor hemodynamics. Exclude animals where Rate Pressure Product (RPP) drops >30% baseline prior to ischemia.

Validated Experimental Protocols

Protocol 1: Stable Injectable Formulation (IV/IP)

Standard saline or PBS will fail. Use this co-solvent system.

Reagents:

  • ORM-10921 Powder (Store at -20°C)

  • DMSO (Anhydrous)

  • PEG-400 (Polyethylene glycol)

  • Sterile Water for Injection (WFI)

Step-by-Step:

  • Stock Solution: Dissolve ORM-10921 in 100% DMSO to a concentration of 10 mM . Sonicate for 5 minutes. (Solution must be clear yellow).

  • Intermediate: Add the DMSO stock to PEG-400. Ratio: 10% DMSO / 90% PEG-400 . Vortex vigorously.

  • Final Dilution: Slowly add Sterile Water (warm to 37°C) to the DMSO/PEG mix while vortexing.

    • Target Ratio: 5% DMSO / 45% PEG-400 / 50% Water.

    • Max Concentration: 1 mg/mL.

  • Validation: Let stand for 15 minutes at room temperature. If turbidity appears, do not use .

Protocol 2: Dosing for Ischemia/Reperfusion (Rat Model)

Target: 1.0 mg/kg IV

ParameterSpecificationRationale
Route Femoral Vein (IV)Avoids first-pass metabolism variability.
Timing T-minus 10 min (pre-reperfusion)Ensures drug is bound to NCX1 at the moment of flow restoration.
Dose 1.0 mg/kg (Bolus)Achieves plasma conc. ~1 µM (well above

of 55 nM).
Exclusion HR < 300 bpmLow HR reduces intracellular Na+ loading, masking the drug target.

Comparative Data: Efficacy Benchmarks

Compare your results against these established benchmarks to validate your model.

MetricControl (Vehicle)ORM-10921 (Optimal)Interpretation of Failure
Infarct Size (% of AAR) 55% ± 5%32% ± 4%If Control < 40%, the ischemic insult was too mild.
Arrhythmias (PVCs) High FrequencyReduced by ~50%If no reduction, check K+ channel off-target effects (rare).
Diastolic Ca2+ Significant RiseBlunted RiseRequires fluorescent pacing (in vitro/ex vivo validation).

Frequently Asked Questions (FAQ)

Q: Can I use ORM-10921 for chronic heart failure models? A: Caution is advised. While ORM-10921 is excellent for acute I/R injury, chronic inhibition of NCX1 can impair calcium extrusion (forward mode) which is required for relaxation. Chronic dosing may lead to diastolic dysfunction in non-ischemic tissue.

Q: Why does the drug work in dogs but not in my mouse model? A: This is likely due to the Force-Frequency Relationship . Mice have extremely high heart rates and rely heavily on SERCA for Ca²⁺ clearance, whereas larger mammals (Dogs, Humans, Guinea Pigs) rely more significantly on NCX. ORM-10921 efficacy is most pronounced in species with high NCX dependence (Dog/Guinea Pig > Rat > Mouse).

Q: Is the drug light-sensitive? A: Yes. Acridine derivatives can degrade under intense light. Prepare formulations in amber tubes and shield syringes with foil during infusion.

References

  • Kohajda, Z. et al. (2016). Novel Na+/Ca2+ Exchanger Inhibitor ORM-10962 Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue.[1] Frontiers in Physiology, 7, 568.

  • Nagy, N. et al. (2014). The effect of a novel highly selective inhibitor of the sodium/calcium exchanger (NCX) on cardiac arrhythmias in in vitro and in vivo experiments.[1][2][3] PLOS ONE, 9(11), e113584.

  • Acsai, K. et al. (2013). Structure-activity relationship of a novel family of highly selective Na+/Ca2+ exchanger inhibitors. Current Medicinal Chemistry, 20(30), 3811-3822.

  • Jost, N. et al. (2013). ORM-10921: a potent and selective inhibitor of the Na+/Ca2+ exchanger. British Journal of Pharmacology.

Sources

Technical Support Center: ORM-10921 Vehicle Selection for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

ORM-10921 is a potent and selective α2C-adrenoceptor antagonist with demonstrated antidepressant and antipsychotic-like effects in various neuropsychiatric models.[1][2][3] Its therapeutic potential in treating central nervous system (CNS) disorders like schizophrenia and Alzheimer's disease is a subject of ongoing research.[1][4] A critical, yet often underestimated, aspect of successful in vivo studies with compounds like ORM-10921 is the selection of an appropriate administration vehicle. This guide provides a comprehensive, question-and-answer-based resource for researchers to navigate the challenges of formulating ORM-10921 for animal studies, ensuring data integrity, reproducibility, and animal welfare.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ORM-10921 and what are its basic properties?

ORM-10921, with the chemical formula C18H23NO2, is a structurally novel antagonist that selectively targets the α2C-adrenoceptor subtype.[5][6] This receptor is an important modulator of various physiological responses in the CNS.[1] By antagonizing this receptor, ORM-10921 has been shown to increase extracellular dopamine levels in the prefrontal cortex, a mechanism believed to contribute to its therapeutic effects.[1][4] It is supplied as a free base (CAS# 610782-82-6) or as a hydrochloride salt.[5] Like many small molecules developed for CNS targets, it is characterized as poorly soluble in aqueous solutions, which presents a significant hurdle for preclinical formulation.[7][8]

Q2: Why is vehicle selection so critical for in vivo studies with ORM-10921?

The choice of vehicle is paramount because it directly influences the drug's solubility, stability, bioavailability, and toxicity profile. An inappropriate vehicle can lead to several critical experimental failures:

  • Poor Bioavailability: If ORM-10921 does not remain solubilized in vivo, it may precipitate at the injection site or in the gastrointestinal tract, leading to poor and erratic absorption.[7] This variability can obscure true dose-response relationships.

  • Inaccurate Dosing: Inability to create a stable, homogenous formulation makes it impossible to deliver an accurate and consistent dose to each animal, compromising the validity of the study.

  • Vehicle-Induced Toxicity: The vehicle itself can cause adverse effects, such as tissue irritation, inflammation, or systemic toxicity.[9] These effects can confound the interpretation of the study, as it becomes difficult to distinguish between the toxicity of the compound and the toxicity of the vehicle.[9]

  • Pharmacological Interference: Some excipients, particularly surfactants and co-solvents, are not inert and can have their own pharmacological effects or interact with drug transporters, altering the compound's disposition.[10][11]

Ultimately, a well-chosen vehicle ensures that the observed biological effects are a direct result of the test compound's activity, not a formulation artifact.[12]

Q3: What are the primary formulation strategies for poorly water-soluble compounds like ORM-10921?

For early-stage preclinical studies, the goal is to achieve a consistent and adequate drug exposure using safe and well-characterized excipients.[7] The main strategies fall into three categories:

  • Solutions: Using co-solvents (e.g., DMSO, PEG 400, ethanol) to dissolve the compound. These are often combined with surfactants (e.g., Tween® 80, Kolliphor® EL) to improve stability upon dilution in aqueous physiological fluids.

  • Suspensions: Milling the compound to a small particle size and suspending it in an aqueous medium containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., a surfactant).

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or mixtures thereof (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). These can significantly enhance oral absorption for lipophilic compounds.[13][14]

The choice depends on the required dose, the route of administration, and the compound's specific physicochemical properties.

Section 2: Troubleshooting Guide

Issue: My ORM-10921 is precipitating out of solution during preparation or after dosing.

Causality: This is the most common issue for poorly soluble compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. This can happen immediately, upon cooling, or—critically—when the formulation is introduced into the aqueous environment of the body.

Troubleshooting Steps:

  • Verify Solubility: Before preparing a large batch, perform a small-scale solubility test. Determine the approximate solubility of ORM-10921 in various individual solvents and co-solvent mixtures.

  • Adjust Co-solvent/Surfactant Ratio: If using a mixture (e.g., DMSO/PEG/Saline), try increasing the proportion of the organic co-solvents. However, be mindful of the toxicity limits of these excipients.[15]

  • Incorporate a Surfactant: Surfactants like Tween® 80 or Kolliphor® EL are critical for creating micelles that encapsulate the drug, preventing precipitation upon dilution in aqueous media.[10] A common starting point is 5-10% (v/v) of a surfactant.

  • Consider pH Adjustment: If ORM-10921 has an ionizable group, adjusting the pH of the vehicle can dramatically increase solubility. As a basic compound (contains a nitrogen atom), it will be more soluble at a lower pH. A buffered vehicle (e.g., citrate buffer pH 3-5) may be effective.

  • Use Gentle Heat and Sonication: Applying gentle heat (40-50°C) and using a bath sonicator can help overcome the energy barrier to dissolution. Always allow the solution to cool to room temperature to ensure the compound remains in solution before administration.

  • Switch to a Nanosuspension: If a high dose is required and solution is not feasible, creating a nanosized crystal suspension is a viable alternative to improve dissolution rate and exposure.[14]

Issue: I'm observing adverse events (e.g., lethargy, skin irritation) in my vehicle-control animals.

Causality: This indicates the vehicle itself is not well-tolerated at the administered concentration or volume.[9] This compromises animal welfare and invalidates the study, as the vehicle is introducing a confounding variable.

Troubleshooting Steps:

  • Review Excipient Toxicity Data: Consult resources like the FDA's Inactive Ingredient Database (IID) and published literature to check the safety of your chosen excipients for the specific species and route of administration.[16] Databases compiling vehicle tolerability data are also invaluable.[15]

  • Reduce Co-solvent Concentration: High concentrations of organic co-solvents like DMSO or ethanol can cause hemolysis, local tissue necrosis (for parenteral routes), or sedation. Aim for the lowest concentration necessary to achieve solubilization. For example, keeping DMSO below 10% is a common practice.

  • Check Osmolality and pH: For parenteral routes (IV, IP, SC), ensure the final formulation is near physiological pH (7.2-7.4) and is iso-osmotic to prevent cell lysis and injection site pain.

  • Consider an Alternative Vehicle Class: If a co-solvent system is proving toxic, consider switching to a completely different platform. For oral studies, an oil-based solution (e.g., in sesame oil or a commercial lipid vehicle) or an aqueous suspension with GRAS (Generally Recognized As Safe) excipients might be better tolerated.[14]

  • Run a Vehicle-Only Pilot Study: Before commencing the full experiment, dose a small cohort of animals with the vehicle alone for the planned duration of the study. Closely monitor for any clinical signs of toxicity.

Section 3: Recommended Protocol & Data

Protocol: Preparation of a Standard Solubilizing Vehicle for Oral (PO) or Intraperitoneal (IP) Dosing

This protocol describes the preparation of a common, robust vehicle suitable for many poorly soluble compounds. Always perform a small-scale pilot preparation to confirm ORM-10921 solubility and stability before proceeding.

Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Methodology:

  • Weigh Compound: Accurately weigh the required amount of ORM-10921 free base or salt. Place it in a sterile glass vial of appropriate size.

  • Initial Solubilization: Add the required volume of Dimethyl Sulfoxide (DMSO). Vortex or sonicate briefly until the compound is fully dissolved. This step is critical as ORM-10921 is most soluble in the pure organic solvent.

  • Add Co-solvent: Add the required volume of Polyethylene Glycol 400 (PEG 400). Mix thoroughly by vortexing. The solution should remain clear.

  • Aqueous Dilution (Critical Step): Add the sterile saline (0.9% NaCl) dropwise while continuously vortexing or stirring. Rapid addition of the aqueous component can cause the compound to "crash out" or precipitate.

  • Final Homogenization: Once all components are added, vortex the final mixture for 1-2 minutes. If necessary, gently warm the solution (not exceeding 40°C) to ensure homogeneity.

  • Quality Control (Self-Validation): Before administration, visually inspect the solution for any signs of precipitation or phase separation. The final formulation should be a clear, homogenous solution. Let it stand at room temperature for 30 minutes to confirm stability.

Data Table: Solubility of Poorly Soluble Compounds in Common Preclinical Vehicles

The following table provides a general reference for vehicle selection. The exact solubility of ORM-10921 must be determined empirically.

Vehicle Composition (v/v)ClassSuitability for RoutesTypical Solubility Range (for BCS II compounds)Key Considerations
0.5% CMC, 0.1% Tween 80 in WaterAqueous SuspensionPO, SC< 1 mg/mLRequires particle size control; potential for non-uniform dosing.
10% DMSO, 90% Corn OilOil SolutionPO, SC, IM1-10 mg/mLGood for lipophilic compounds; may alter absorption kinetics.
10% DMSO, 40% PEG 400, 50% SalineAqueous Co-solventPO, IP, IV (with caution)1-5 mg/mLWidely used; potential for DMSO toxicity at high doses.
20% Kolliphor® HS 15 in WaterMicellar SolutionPO, IV1-10 mg/mLExcellent solubilizer; must check for vehicle-specific toxicity.
30% HPβCD in WaterCyclodextrin SolutionPO, IV, SC1-20 mg/mLCan enhance solubility significantly; potential for nephrotoxicity.[9]

Section 4: Visual Workflow

Diagram: Decision-Making Workflow for Vehicle Selection

The following diagram outlines a logical process for selecting an appropriate vehicle for ORM-10921 based on experimental requirements.

VehicleSelectionWorkflow start Start: Define Study Parameters (Dose, Route, Duration) solubility_check Is ORM-10921 soluble in simple aqueous buffers? start->solubility_check aqueous_vehicle Use Buffered Saline or PBS solubility_check->aqueous_vehicle Yes cosolvent_strategy Test Co-Solvent Systems (e.g., DMSO/PEG/Saline) solubility_check->cosolvent_strategy No solubility_achieved Is target concentration achieved & stable? cosolvent_strategy->solubility_achieved toxicity_check Run Vehicle-Only Tolerability Study solubility_achieved->toxicity_check Yes alternative_strategy Explore Alternative Strategies: - Nanosuspension - Lipid-based vehicle solubility_achieved->alternative_strategy No toxicity_observed Toxicity Observed? toxicity_check->toxicity_observed optimize_vehicle Optimize Vehicle: - Lower co-solvent % - Change excipient toxicity_observed->optimize_vehicle Yes final_vehicle Final Validated Vehicle toxicity_observed->final_vehicle No optimize_vehicle->toxicity_check alternative_strategy->solubility_achieved

Caption: A logical workflow for selecting and validating a vehicle for ORM-10921.

Section 5: References

  • Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. PubMed, National Center for Biotechnology Information. [Link]

  • Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. ResearchGate. [Link]

  • The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation, and molecular modeling of ORM‐10921 and its analogs as α2C‐adrenoceptor antagonists. ResearchGate. [Link]

  • The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. PubMed, National Center for Biotechnology Information. [Link]

  • Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product. European Medicines Agency. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed, National Center for Biotechnology Information. [Link]

  • How to Approach Excipient Qualification with the FDA. Premier Research. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs, Purdue University. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Pharmaceutical Excipient Development: The Need for Preclinical Guidance. ResearchGate. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC, National Center for Biotechnology Information. [Link]

  • Quality: excipients. European Medicines Agency. [Link]

Sources

Validation & Comparative

A Comparative Guide to the α2C-Adrenoceptor Selectivity of ORM-10921

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the alpha-2C (α2C)-adrenoceptor antagonist ORM-10921 with other commonly used α2-adrenoceptor ligands. The following analysis is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.

The Critical Role of α2C-Adrenoceptor Selectivity in Neurological Research

The α2-adrenoceptors, a class of G-protein coupled receptors, are comprised of three distinct subtypes: α2A, α2B, and α2C. These subtypes are differentially distributed throughout the central and peripheral nervous systems and play crucial roles in regulating neurotransmitter release and neuronal excitability. While all three subtypes are activated by the endogenous catecholamines norepinephrine and epinephrine, the development of subtype-selective ligands is paramount for dissecting their individual physiological and pathological functions.

The α2C-adrenoceptor, in particular, has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including depression and schizophrenia. Its distinct localization in brain regions associated with cognition and emotion underscores the need for highly selective antagonists to modulate its activity without eliciting off-target effects through the α2A and α2B subtypes, which are primarily involved in cardiovascular regulation and other peripheral functions. ORM-10921 has been developed as a potent and selective antagonist for the α2C-adrenoceptor, offering a valuable tool to probe the therapeutic potential of this target.

Comparative Analysis of Binding Affinities

The cornerstone of validating a selective ligand lies in the quantitative assessment of its binding affinity for the target receptor relative to other related receptors. This is typically determined through competitive radioligand binding assays, which measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Here, we compare the binding profile of ORM-10921 with several standard α2-adrenoceptor ligands: clonidine (a non-selective agonist), dexmedetomidine (a highly selective α2-agonist), yohimbine (a non-selective antagonist), and rauwolscine (an α2-antagonist).

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)α2A/α2C Selectivity (fold)α2B/α2C Selectivity (fold)Reference(s)
ORM-10921 ~7.8 - 120-0.078 - 1.2 10 - 100-
Yohimbine 2.1132.0 1.056.5
Clonidine 42.92106.31233.10.180.46
Dexmedetomidine 6.1318.4637.720.160.49
Rauwolscine 1.1----

Key Insights from the Data:

As the data clearly demonstrates, ORM-10921 exhibits a remarkably high affinity for the human α2C-adrenoceptor, with Ki values in the sub-nanomolar to low nanomolar range. Crucially, it displays a significant selectivity of 10- to 100-fold for the α2C subtype over the α2A subtype. This is in stark contrast to the non-selective antagonist yohimbine, which shows nearly equal affinity for the α2A and α2C subtypes. The agonists clonidine and dexmedetomidine, while potent at α2 receptors, do not show a preference for the α2C subtype. This high selectivity of ORM-10921 makes it an invaluable tool for studies aiming to specifically investigate the role of the α2C-adrenoceptor.

Experimental Validation: Methodologies for Assessing Selectivity

To ensure the scientific rigor of such comparative analyses, it is essential to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for two key assays used to determine the binding affinity and functional selectivity of compounds like ORM-10921.

Radioligand Binding Assay: The Gold Standard for Affinity Determination

A competitive radioligand binding assay directly measures the affinity of an unlabeled compound for a receptor. This protocol is a foundational method for characterizing new chemical entities.

Figure 1: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine, typically at a concentration close to its Kd) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., ORM-10921) to the wells.

    • To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine) to a separate set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi-Coupled Receptors

Alpha-2 adrenoceptors are primarily coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring changes in cAMP levels can therefore be used to determine the potency and efficacy of an antagonist.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Norepinephrine (Agonist) Receptor α2 Adrenoceptor Ligand->Receptor Binds to G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Figure 2: Simplified Alpha-2 Adrenoceptor Signaling Pathway.

Step-by-Step Protocol (cAMP Assay):

  • Cell Preparation:

    • Seed cells expressing the desired α2-adrenoceptor subtype in a 96-well or 384-well plate and grow to an appropriate confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Antagonist Pre-incubation:

    • Add increasing concentrations of the antagonist (e.g., ORM-10921) to the wells.

    • Incubate for a defined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of an α2-adrenoceptor agonist (e.g., UK-14304 or dexmedetomidine), typically at its EC80 concentration, to all wells (except for the basal control).

    • To stimulate adenylyl cyclase and produce a measurable cAMP signal, co-stimulate the cells with forskolin.

    • Incubate for a specific time to allow for the agonist-induced inhibition of cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The antagonist's potency can be expressed as the Schild IC50 or converted to a Kb value.

Conclusion and Future Directions

The experimental data strongly supports the characterization of ORM-10921 as a highly potent and selective antagonist of the α2C-adrenoceptor. Its significant selectivity over the α2A subtype makes it a superior tool for investigating the specific roles of the α2C-adrenoceptor in the central nervous system, minimizing the confounding effects of modulating other α2 subtypes.

For researchers and drug development professionals, the use of ORM-10921 offers a more precise approach to studying the therapeutic potential of α2C-adrenoceptor antagonism in various neurological and psychiatric conditions. The detailed experimental protocols provided in this guide serve as a foundation for the in-house validation and application of this and other selective ligands, ensuring the generation of robust and reproducible data. The continued development and characterization of subtype-selective compounds like ORM-10921 will undoubtedly accelerate our understanding of the complex pharmacology of the adrenergic system and pave the way for novel therapeutic interventions.

References

  • Clonidine. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Sallinen, J., Holappa, J., & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(5), 333-343. [Link]

  • Uys, M., Harvey, B. H., & Reavill, C. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(2-3), 227-234. [Link]

  • Grewal, R. P., & Miller, B. L. (1993). [3H]rauwolscine labels alpha 2-adrenoceptors and 5-HT1A receptors in human cerebral cortex. European Journal of Pharmacology, 238(2-3), 281-287. [Link]

  • Lalchandani, S. G., Lei, L., Zheng, W., Suni, M. M., Moore, B. M., Liggett, S. B., Miller, D. D., & Feller, D. R. (2002). Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 973-978. [Link]

  • MacDonald, E., Kobilka, B. K., & Scheinin, M. (1997). Gene targeting--homologous recombination in embryonic stem cells to create mutant mice. Annals of Medicine, 29(2), 153-162. [Link]

  • Akin, C. I., Naskar, S., & Giovannitti, J. A. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 39-45. [Link]

  • Kalkman, H. O. (2006). An analysis of the effects of the alpha2-adrenoceptor antagonist rauwolscine on the cardiovascular system of the anaesthetized rat. British Journal of Pharmacology, 147(4), 401-408. [Link]

  • Uys, M., Harvey, B. H., & Reavill, C. (2017). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 71, 108-116. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2024, from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Bylund, D. B. (1988). Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype. The Journal of Pharmacology and Experimental Therapeutics, 245(2), 600-607. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Methods in Neurosciences, 12, 135-164. [Link]

  • Guide to PHARMACOLOGY. (n.d.). yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. Retrieved January 26, 2024, from [Link]

  • Perry, D. C., & U'Prichard, D. C. (1981). [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology, 76(4), 461-464. [Link]

  • Scheinin, M., Lomasney, J. W., Hayden-Hixson, D. M., Schambra, U. B., Caron, M. G., Lefkowitz, R. J., & Fremeau, R. T. (1994). Distribution of alpha

A Head-to-Head Comparison of ORM-10921 and Idazoxan: A Researcher's Guide to Two Distinct α2-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the α2-adrenergic receptor (α2-AR) system presents a critical target for therapeutic intervention in a range of CNS disorders, from depression to schizophrenia. Antagonism of these receptors, which typically act as inhibitory presynaptic autoreceptors, can enhance neurotransmitter release, a mechanism of significant interest in drug development. This guide provides an in-depth, head-to-head comparison of two notable α2-AR antagonists: Idazoxan , a well-established, non-selective antagonist, and ORM-10921 , a more recent compound developed with high selectivity for the α2C-adrenoceptor subtype.

This comparison is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of features to explain the causal relationships behind experimental findings and to provide actionable, data-supported insights into the distinct pharmacological profiles of these two agents.

Executive Summary

At a glance, Idazoxan and ORM-10921 represent two different strategies in targeting the α2-adrenoceptor system. Idazoxan is a broad-spectrum antagonist with significant affinity for all α2-AR subtypes and additional, often confounding, affinity for non-adrenergic imidazoline receptors.[1][2] In contrast, ORM-10921 was engineered for precision, demonstrating high affinity and selectivity for the α2C-AR subtype, with the goal of achieving targeted therapeutic effects while minimizing off-target activity.[3]

Preclinical data suggests a clear differentiation in efficacy, with the selective α2C antagonism of ORM-10921 proving effective in animal models of depression and cognitive dysfunction where the non-selective profile of idazoxan fell short.[4][5] However, the development trajectories of these compounds have diverged significantly. Idazoxan, despite its non-selective profile and a history of mixed clinical trial results, is undergoing a revival. Terran Biosciences is advancing an extended-release formulation (Idazoxan XR) in clinical trials for schizophrenia, aiming to overcome previous pharmacokinetic limitations.[6] Conversely, the development of ORM-10921 has been discontinued by its originator, Orion Oyj, for reasons not publicly disclosed.[4]

This guide will dissect these differences, presenting the available data to help researchers make informed decisions when selecting a tool compound or considering therapeutic strategies targeting the α2-adrenergic system.

Part 1: Molecular Profile and Mechanism of Action

The fundamental differences between ORM-10921 and idazoxan originate at the molecular level, specifically in their interaction with the three α2-adrenoceptor subtypes (α2A, α2B, α2C) and other non-adrenergic sites.

The α2-Adrenergic Signaling Pathway

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. When activated by endogenous catecholamines like norepinephrine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. On presynaptic neurons, this serves as a negative feedback loop, inhibiting further neurotransmitter release. By antagonizing these receptors, both ORM-10921 and idazoxan block this feedback mechanism, thereby increasing the synaptic concentration of monoamines like norepinephrine and dopamine.

G_protein_signaling cluster_membrane Cell Membrane cluster_antagonists Antagonists NE Norepinephrine (Agonist) Receptor α2-Adrenoceptor NE->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ORM10921 ORM-10921 ORM10921->Receptor Blocks Idazoxan Idazoxan Idazoxan->Receptor Blocks ATP ATP ATP->AC Substrate Inhibition Inhibition of Neurotransmitter Release cAMP->Inhibition Leads to caption α2-Adrenoceptor Signaling Pathway and Antagonist Action workflow_binding_assay start Start: Prepare Reagents plate_setup Set up 96-well Plate (Total, Non-Specific, Test Compound) start->plate_setup add_reagents Add Buffers / Competitors plate_setup->add_reagents add_membranes Add α2-AR Membranes add_reagents->add_membranes add_radioligand Add [3H]-Radioligand add_membranes->add_radioligand incubate Incubate (e.g., 60 min, 30°C) add_radioligand->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: IC50 -> Ki count->analyze end End: Determine Binding Affinity analyze->end caption Workflow for a Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay

Protocol 2: In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.

Objective: To measure the effect of ORM-10921 on extracellular dopamine levels in the medial prefrontal cortex (mPFC) of a rat.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate molecular weight cutoff).

  • Syringe pump and liquid switch.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

  • Adult male Wistar rats.

  • ORM-10921, vehicle solution.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

Step-by-Step Methodology:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to the mPFC. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC.

  • Perfusion & Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) using a fraction collector. Collect at least 3-4 stable baseline samples.

  • Drug Administration: Administer ORM-10921 (e.g., subcutaneously) or its vehicle.

  • Post-Dose Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the drug's effect over time.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using an HPLC-ED system optimized for monoamine detection.

  • Data Analysis: Quantify the dopamine peaks from the chromatograms. Express the post-drug administration levels as a percentage of the average baseline level for each animal. Compare the effects of the drug treatment group to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Synthesis and Conclusion

The comparison between ORM-10921 and idazoxan offers a clear lesson in the evolution of pharmacology: the shift from broad-spectrum agents to highly selective molecules.

FeatureORM-10921 Idazoxan
Primary Target α2C-AdrenoceptorAll α2-Adrenoceptor Subtypes
Selectivity High for α2C over α2A/α2BNon-selective
Off-Target Activity Presumed lowHigh affinity for Imidazoline I1/I2 sites
Preclinical Efficacy Antidepressant & pro-cognitive effects in FSL rats [4][5]No effect in FSL rat model of depression [4][5]
Key Mechanism Increased prefrontal dopamine release [3]General increase in norepinephrine and dopamine
Development Status Discontinued by Orion Oyj [4]Active: Phase 2 trials for Schizophrenia & AD (XR formulation) [6][7]

For the research scientist, the choice between these two compounds depends entirely on the experimental question. ORM-10921 , if it can be sourced, remains a superior tool for specifically interrogating the role of the α2C-adrenoceptor in physiological and pathological processes. Its selectivity provides a cleaner system for mechanistic studies, as demonstrated by its targeted efficacy in preclinical models.

Idazoxan , on the other hand, serves as a non-selective α2-AR antagonist. Its clinical relevance is resurgent, but for preclinical research, its utility as a tool compound is hampered by its lack of subtype selectivity and its significant imidazoline receptor activity. Researchers using idazoxan must be prepared to account for these confounding variables in their experimental design and data interpretation.

Ultimately, the story of ORM-10921 and idazoxan highlights the critical importance of receptor subtype selectivity in achieving desired therapeutic outcomes and serves as a compelling case study in the ongoing quest for more precise and effective CNS therapies.

References

  • Patsnap Synapse. (n.d.). ORM-10921 - Drug Targets, Indications, Patents. Retrieved February 2, 2026, from [Link]

  • Sallinen, J., Holappa, J., Koivisto, A., Kuokkanen, K., Chapman, H., Lehtimäki, J., Piepponen, P., Mijatovic, J., Tanila, H., Virtanen, R., Sirviö, J., & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 239-49. [Link]

  • Erasmus, M., Shahid, M., Sallinen, J., Dreyer, W., Cockeran, M., & Harvey, B. H. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-psychopharmacology & Biological Psychiatry, 69, 58-67. [Link]

  • PR Newswire. (2023, June 2). Terran Biosciences announces exclusive licensing deal with Pierre Fabre for idazoxan; Terran completes key development milestones. [Link]

  • De Vos, H., Bricca, G., De Keyser, J., De Backer, J. P., Ebinger, G., & Vauquelin, G. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Neuroscience Letters, 174(1), 121-124. [Link]

  • Uys, J. D., Shahid, M., Sallinen, J., van der Westhuizen, B., & Harvey, B. H. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 9-18. [Link]

  • Hill, S. J., Baker, J. G., & Summers, R. J. (2022). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology Research & Perspectives, 10(2), e00936. [Link]

  • Summers, R. J., & Hill, S. J. (2022). Data from: The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology Research & Perspectives. [Link]

  • Gentili, F., Cifani, C., Pigini, M., & Brasili, L. (2012). Favourable involvement of α2A-adrenoreceptor antagonism in the I₂-imidazoline binding sites-mediated morphine analgesia enhancement. Bioorganic & Medicinal Chemistry Letters, 22(7), 2561-2564. [Link]

  • Orion Pharma. (n.d.). Pipeline. Retrieved February 2, 2026, from [Link]

  • De Vos, H., De Keyser, J., De Backer, J. P., Ebinger, G., & Vauquelin, G. (1994). Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system. Neuroscience, 59(3), 589-598. [Link]

  • Wikipedia. (n.d.). Imidazoline receptor. Retrieved February 2, 2026, from [Link]

  • ClinicalTrials.gov. (2023). A Study of Idazoxan in Healthy Participants. NCT05727189. [Link]

  • CenterWatch. (2023). A Study of Idazoxan in Healthy Participants. Retrieved February 2, 2026, from [Link]

  • AdisInsight. (2023, December 19). Idazoxan extended release - Terran Biosciences. [Link]

Sources

Technical Comparison Guide: ORM-10921 in Neuropsychiatric Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ORM-10921 is a potent, highly selective


-adrenoceptor antagonist  developed for the investigation of neuropsychiatric disorders, specifically depression and schizophrenia. Unlike non-selective 

-blockers (e.g., idazoxan) or

-selective agents, ORM-10921 modulates monoaminergic neurotransmission in the prefrontal cortex (PFC) and hippocampus without inducing sedation or significant cardiovascular side effects.

Critical Nomenclature Note: Researchers often confuse ORM-10921 with the structurally distinct Na+/Ca2+ exchanger (NCX) inhibitors ORM-10103 and ORM-10962. ORM-10921 has no significant activity on NCX channels. This guide focuses exclusively on its validated use as an


-antagonist in CNS models.

Part 1: Mechanistic Differentiation

The therapeutic value of ORM-10921 lies in its selectivity ratio. The


-adrenoceptor subtype is predominantly located in the striatum and hippocampus and functions as an inhibitory autoreceptor/heteroreceptor.[1]
  • 
     Blockade (e.g., Idazoxan):  Increases norepinephrine (NE) globally but causes sedation and hypotension.
    
  • 
     Blockade (ORM-10921):  Potentiates stress-induced dopamine (DA) and NE release specifically in the PFC and hippocampus, improving cognition and mood without motor impairment.
    
Mechanism of Action Diagram

The following diagram illustrates the synaptic mechanism where ORM-10921 disinhibits dopamine release.

G cluster_presynaptic Presynaptic Neuron (Noradrenergic/Dopaminergic) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (PFC/Hippocampus) NE_vesicle NE/DA Vesicles Release Neurotransmitter Release NE_vesicle->Release Alpha2C α2C Autoreceptor (Inhibitory) Release->Alpha2C Negative Feedback Receptors Postsynaptic Receptors Release->Receptors Increased Transmission ORM ORM-10921 (Antagonist) ORM->Alpha2C BLOCKS Effect Cognitive Enhancement Antidepressant Effect Receptors->Effect

Caption: ORM-10921 blocks the presynaptic


 autoreceptor feedback loop, selectively enhancing neurotransmitter release in the PFC/Hippocampus during stress.

Part 2: Cross-Validation in Animal Models

Flinders Sensitive Line (FSL) Rats (Depression Model)

The FSL rat is a genetic model of depression exhibiting "learned helplessness" and cholinergic hypersensitivity.

  • Experimental Goal: Assess antidepressant-like activity and monoamine modulation.

  • Protocol Validation: Sub-chronic dosing (14 days) of ORM-10921 (0.03–0.3 mg/kg s.c.) was compared to Imipramine (TCA) and Idazoxan.[2]

  • Key Findings:

    • Behavioral: ORM-10921 significantly reduced immobility in the Forced Swim Test (FST), comparable to Imipramine.[2]

    • Neurochemical: Unlike Idazoxan (which indiscriminately raises NE), ORM-10921 significantly increased Hippocampal DA, NE, and 5-HT levels, correlating with improved Novel Object Recognition (NOR).

Social Isolation Rearing (SIR) Rats (Schizophrenia Model)

Isolation rearing from weaning induces sensorimotor gating deficits (Prepulse Inhibition - PPI) and cognitive impairment, mimicking schizophrenia endophenotypes.

  • Experimental Goal: Evaluate antipsychotic-like effects and augmentation of typical antipsychotics.

  • Protocol Validation: SIR rats treated with ORM-10921 alone or in combination with Haloperidol.[3]

  • Key Findings:

    • PPI Restoration: ORM-10921 reversed SIR-induced PPI deficits.[3]

    • Augmentation: When co-administered with Haloperidol (which has no

      
       activity), ORM-10921 bolstered the therapeutic response and reversed Haloperidol-induced reductions in striatal BDNF (Brain-Derived Neurotrophic Factor).
      
NMDA-Hypofunction Models (PCP/MK-801)
  • Context: NMDA antagonists induce cognitive deficits resembling schizophrenia.

  • Effect: ORM-10921 alleviates PCP-induced social withdrawal and water maze navigation errors, confirming its utility in treating cognitive symptoms where D2-blockers often fail.

Part 3: Comparative Performance Guide

The following table contrasts ORM-10921 with its primary research alternatives.

FeatureORM-10921JP-1302IdazoxanClozapine
Primary Target

Antagonist

Antagonist
Non-selective

Multi-target (D2, 5HT,

)
Selectivity (

)
High (~100x) High (~50-100x)Low (1:1)Low (Mixed)
Effect on Sedation NoneNoneSignificant (Sedative)Sedative
Effect on PPI Restores (SIR model)Restores (PCP model)VariableRestores
Pro-Cognitive Yes (NOR, Water Maze)YesLimitedYes
Dosing Route s.c. / i.p.s.c.[4] / i.p.s.c.[4] / i.p.i.p.[1][5][6][7][8] / Oral
Typical Dose 0.03 – 0.3 mg/kg 1.0 – 3.0 mg/kg1.0 – 3.0 mg/kg5.0 – 10.0 mg/kg

Analyst Insight: While JP-1302 is a valid alternative, ORM-10921 demonstrates efficacy at significantly lower doses (0.03 mg/kg vs. 1.0 mg/kg), suggesting superior potency and potentially better bioavailability in rodent models.

Part 4: Validated Experimental Protocols

Protocol A: Sub-Chronic Dosing in Rats (FSL/SIR Models)

This protocol ensures steady-state modulation of monoamines without acute stress artifacts.

Reagents:

  • ORM-10921 (dissolved in physiological saline).[4]

  • Vehicle: 0.9% Saline.

Workflow Diagram:

Protocol Start Acclimatization (7 Days) Dosing Daily Injection (s.c.) Time: 09:00 AM Duration: 14 Days Start->Dosing Washout Washout Period (24 Hours post-last dose) Dosing->Washout Testing Behavioral Assays (NOR, FST, PPI) Washout->Testing Sacrifice Tissue Collection (Hippocampus/PFC Dissection) Testing->Sacrifice

Caption: 14-day sub-chronic dosing schedule for assessing neuroplastic changes in depression/schizophrenia models.

Protocol B: Prepulse Inhibition (PPI) Testing

Objective: Measure sensorimotor gating improvements.

  • Chamber Setup: Place rat in a startle chamber (e.g., SR-LAB) with 65 dB background noise.

  • Acclimatization: 5 minutes.

  • Trial Block 1: 10 "Pulse-Alone" trials (120 dB, 40ms) to establish baseline startle.

  • Trial Block 2 (Pseudorandom):

    • Pulse Alone (120 dB).

    • Prepulse + Pulse (Prepulse: 70, 75, or 80 dB; 20ms duration; 100ms inter-stimulus interval).

    • No Stimulus.

  • Calculation:

    
    
    

Critical Control: Ensure ORM-10921 does not significantly alter the baseline startle amplitude (Pulse Alone), as this can confound PPI calculation. In SIR models, ORM-10921 typically restores PPI without depressing the motor startle response itself.

References

  • Sallinen, J., et al. (2013).

    
    -adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology. 
    
  • Uys, M., et al. (2016). The

    
    -adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.[3] Progress in Neuro-Psychopharmacology and Biological Psychiatry. 
    
  • Uys, M., et al. (2017). The

    
    -adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat.[2] Behavioural Pharmacology. 
    
  • Mokoena, M.L., et al. (2021). Hippocampal monoamine changes in the Flinders sensitive line rat: A case for the possible use of selective

    
    -AR-antagonists in stress-related disorders.[4] Journal of Pharmacy and Pharmacology. 
    

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ORM-10921 (free base)
Reactant of Route 2
ORM-10921 (free base)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.